Product packaging for D-Panthenol-d4(Cat. No.:)

D-Panthenol-d4

Cat. No.: B15140873
M. Wt: 209.28 g/mol
InChI Key: SNPLKNRPJHDVJA-LCCDPTQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Panthenol-d4 is a useful research compound. Its molecular formula is C9H19NO4 and its molecular weight is 209.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO4 B15140873 D-Panthenol-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19NO4

Molecular Weight

209.28 g/mol

IUPAC Name

(2R)-2,4-dihydroxy-3,3-dimethyl-N-(1,1,3,3-tetradeuterio-3-hydroxypropyl)butanamide

InChI

InChI=1S/C9H19NO4/c1-9(2,6-12)7(13)8(14)10-4-3-5-11/h7,11-13H,3-6H2,1-2H3,(H,10,14)/t7-/m0/s1/i4D2,5D2

InChI Key

SNPLKNRPJHDVJA-LCCDPTQESA-N

Isomeric SMILES

[2H]C([2H])(CC([2H])([2H])O)NC(=O)[C@@H](C(C)(C)CO)O

Canonical SMILES

CC(C)(CO)C(C(=O)NCCCO)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of D-Panthenol-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties and stability of D-Panthenol-d4, a deuterated form of D-Panthenol. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work, often as an internal standard in analytical assays.

Core Chemical Properties

This compound, the deuterated analog of D-Panthenol (Provitamin B5), shares a very similar chemical profile with its non-deuterated counterpart. The primary distinction lies in the substitution of four hydrogen atoms with deuterium on the propanol side chain, leading to a higher molecular weight. This isotopic labeling is crucial for its use in mass spectrometry-based analytical methods.

Below is a summary of its key chemical and physical properties.

PropertyValueSource
IUPAC Name (2R)-2,4-dihydroxy-3,3-dimethyl-N-(1,1,3,3-tetradeuterio-3-hydroxypropyl)butanamide[1]
Molecular Formula C₉H₁₅D₄NO₄[1]
Molecular Weight 209.28 g/mol [1]
Appearance Colorless to slightly yellowish, viscous, hygroscopic liquid[2][3][4]
Melting Point < 25 °C[2][5]
Boiling Point 235.6 °C[2]
Density ~1.2 g/cm³[2][5]
Solubility Freely soluble in water, alcohol, methanol, and propylene glycol. Slightly soluble in ether and glycerin. Insoluble in fats and oils.[4][5]
logP (Octanol-Water Partition Coefficient) -1.06 at 22°C[2]
pKa 11.65 at 22 °C[2]

Stability Profile

The stability of this compound is comparable to that of D-Panthenol. It is relatively stable under normal storage and handling conditions but is susceptible to degradation under certain environmental stressors, particularly pH and temperature.

ConditionStability ProfileKey Considerations
pH Stable in neutral or slightly acidic aqueous solutions (pH 4-6).[3] Less stable in strongly acidic or alkaline solutions due to hydrolytic cleavage.[3]The amide linkage is prone to hydrolysis outside the optimal pH range, breaking down into D-pantolactone and 3-aminopropanol.
Temperature The substance is stable under normal storage conditions.[2] However, exposure to heat exceeding 70-75°C may cause racemization.[3] Long-term storage at low temperatures may lead to crystallization, which can be reversed by heating to 65°C.[3]Racemization results in the formation of DL-Panthenol, reducing the concentration of the biologically active D-isomer.
Oxidation Incompatible with strong oxidizing agents.[2]Contact with strong oxidizers can lead to degradation.
Light Generally stable, but protection from direct sunlight is recommended for long-term storage.While not explicitly detailed as a primary degradation pathway, standard practice for complex organic molecules includes protection from UV radiation.

Metabolic Pathway and Biological Significance

D-Panthenol is the biologically stable alcohol form of Pantothenic Acid (Vitamin B5).[3][4] Upon topical application or internal absorption, D-Panthenol is readily converted into D-Pantothenic Acid.[3][6] This acid is a crucial component in the biosynthesis of Coenzyme A (CoA), a vital cofactor for a wide array of enzymatic reactions essential for cellular metabolism, including the Krebs cycle.[4][7] The L-form of Panthenol does not possess vitamin activity.[3]

G cluster_absorption Biological System cluster_process Metabolic Processes DP This compound (Provitamin B5) PA D-Pantothenic Acid-d4 (Vitamin B5) DP->PA Enzymatic Oxidation CoA Coenzyme A-d4 PA->CoA Biosynthesis Krebs Krebs Cycle & Other Metabolic Reactions CoA->Krebs Cofactor

Metabolic conversion of D-Panthenol to Coenzyme A.

Experimental Protocols

The primary industrial synthesis route involves the condensation of D-pantolactone with 3-aminopropanol.[8][9][10] A solvent-free method has been developed to produce high-purity D-Panthenol.[11]

Objective: To synthesize D-Panthenol via the direct condensation of D-pantolactone and 3-aminopropanol.

Materials:

  • D-(-)-pantolactone

  • 3-amino-1-propanol

  • Reaction vessel with heating and stirring capabilities

Procedure:

  • Purified D-(-)-pantolactone and 3-amino-1-propanol are added to a reaction vessel. A typical molar ratio would be near stoichiometric, with a slight excess of the amine sometimes used.

  • The reaction is conducted under solvent-free conditions to simplify purification and avoid residual solvents in the final product.[11]

  • The reaction mixture is heated to a temperature between 50°C and 70°C with continuous stirring.[11]

  • The reaction progress is monitored until completion (e.g., by chromatographic analysis).

  • Upon completion, the resulting viscous liquid is D-Panthenol. The overall yield for this method is typically over 80%.[11]

The synthesis of this compound would follow an analogous procedure, utilizing deuterated 3-amino-1-propanol as a starting material.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A D-(-)-pantolactone E Condensation Reaction A->E B 3-amino-1-propanol B->E C Solvent-Free C->E D 50-70°C D->E F High-Purity D-Panthenol E->F

Workflow for the solvent-free synthesis of D-Panthenol.

Several HPLC methods have been developed for the quantification of D-Panthenol in cosmetic and pharmaceutical formulations.[12][13][14]

Objective: To determine the concentration of D-Panthenol in a sample using reverse-phase HPLC with UV detection.

Instrumentation and Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 250x4.6 mm, 5 µm)[12]

  • Mobile Phase: Methanol and 20 mM potassium phosphate dibasic (pH 6) in a 10:90 volume ratio.[12]

  • D-Panthenol standard

  • Sample for analysis

Procedure:

  • Standard Preparation: Prepare a stock solution of D-Panthenol standard (e.g., 1 mg/mL in alcohol) and create a series of working standards by dilution to generate a calibration curve.[12]

  • Sample Preparation: Dilute the sample containing D-Panthenol appropriately with water. For a finished product, a dilution of 250 times may be necessary.[12]

  • Chromatographic Conditions:

    • Column: C18, 250x4.6 mm, 5 µm

    • Mobile Phase: Methanol : 20 mM potassium phosphate dibasic, pH 6 (10:90)[12]

    • Flow Rate: 1 mL/min[12]

    • Column Temperature: 30°C[12]

    • Detection Wavelength: 210 nm[12]

    • Injection Volume: 5 µL[12]

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Identify the D-Panthenol peak by its retention time compared to the standard. Calculate the concentration in the sample by comparing the peak area to the calibration curve generated from the standards.

G start Start prep Sample & Standard Preparation start->prep inject Inject into HPLC System prep->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (210 nm) separate->detect data Data Acquisition (Peak Area & Retention Time) detect->data quant Quantification (vs. Calibration Curve) data->quant end End quant->end

General experimental workflow for HPLC analysis.

Conclusion

This compound is a critical tool for researchers, offering the same chemical and biological properties as D-Panthenol but with the added benefit of isotopic labeling for precise quantification. Its stability is well-characterized, being optimal in slightly acidic to neutral pH environments and susceptible to heat-induced racemization and hydrolysis in strong acid or base. Understanding these properties is essential for its proper handling, storage, and application in experimental and developmental settings. The provided protocols for synthesis and analysis offer a foundational methodology for working with this important compound.

References

D-Panthenol-d4 in Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of D-Panthenol-d4 in scientific research. This compound is the deuterated form of D-Panthenol, the biologically active alcohol analog of pantothenic acid (Vitamin B5). The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, makes this compound a valuable tool in bioanalytical and metabolic research.

Core Applications in Research

The primary use of this compound in a research setting is as an internal standard for quantitative analysis by mass spectrometry. Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays. This is because their physicochemical properties are nearly identical to their non-deuterated counterparts, but they are distinguishable by their higher mass.

The key applications of this compound include:

  • Pharmacokinetic (PK) Studies: Accurately quantifying the absorption, distribution, metabolism, and excretion (ADME) of D-Panthenol in biological matrices like plasma, urine, and tissue samples.

  • Bioequivalence Studies: Comparing the bioavailability of different formulations of D-Panthenol.

  • Metabolic Studies: Tracing the metabolic fate of D-Panthenol as it is converted into pantothenic acid and incorporated into Coenzyme A.[1]

  • Analytical Method Validation: Ensuring the accuracy, precision, and robustness of bioanalytical methods for the quantification of D-Panthenol.

Physicochemical Properties

A summary of the key physicochemical properties of D-Panthenol and its deuterated analog is presented below.

PropertyD-PanthenolThis compound
Chemical Formula C₉H₁₉NO₄C₉H₁₅D₄NO₄
Molecular Weight ~205.25 g/mol ~209.28 g/mol
Biological Activity Provitamin of B5Same as D-Panthenol
Primary Use in Research AnalyteInternal Standard

Experimental Protocols

Representative Protocol: Quantification of D-Panthenol in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a typical workflow for a pharmacokinetic study of a topical D-Panthenol formulation.

1. Reagents and Materials:

  • D-Panthenol (analytical standard)

  • This compound (internal standard)

  • Human plasma (blank)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Solid Phase Extraction (SPE) cartridges

2. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare stock solutions of D-Panthenol and this compound in methanol.

  • Serially dilute the D-Panthenol stock solution with blank human plasma to prepare calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Prepare QC samples at low, medium, and high concentrations in blank human plasma.

3. Sample Preparation:

  • To 100 µL of plasma sample (calibration standard, QC, or study sample), add 25 µL of the this compound internal standard working solution (e.g., at 100 ng/mL).

  • Vortex mix for 30 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

    • Flow rate: 0.3 mL/min

    • Injection volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization mode: Positive electrospray ionization (ESI+)

    • Detection mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • D-Panthenol: e.g., m/z 206.1 → 134.1

      • This compound: e.g., m/z 210.1 → 138.1

    • Optimize collision energy and other MS parameters for maximum signal intensity.

5. Data Analysis:

  • Integrate the peak areas for both D-Panthenol and this compound.

  • Calculate the peak area ratio (D-Panthenol / this compound).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of D-Panthenol in the QC and study samples by interpolating their peak area ratios from the calibration curve.

Visualizations

G cluster_0 Sample Collection & Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Analysis Biological Sample (Plasma) Biological Sample (Plasma) Spike with this compound (IS) Spike with this compound (IS) Biological Sample (Plasma)->Spike with this compound (IS) Protein Precipitation Protein Precipitation Spike with this compound (IS)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Evaporation & Reconstitution Evaporation & Reconstitution Supernatant Transfer->Evaporation & Reconstitution LC Separation LC Separation Evaporation & Reconstitution->LC Separation Inject Mass Spectrometry (MRM) Mass Spectrometry (MRM) LC Separation->Mass Spectrometry (MRM) Peak Integration Peak Integration Mass Spectrometry (MRM)->Peak Integration Calculate Area Ratio (Analyte/IS) Calculate Area Ratio (Analyte/IS) Peak Integration->Calculate Area Ratio (Analyte/IS) Calibration Curve Calibration Curve Calculate Area Ratio (Analyte/IS)->Calibration Curve Quantify Analyte Concentration Quantify Analyte Concentration Calibration Curve->Quantify Analyte Concentration

Caption: Workflow for a pharmacokinetic study using a deuterated internal standard.

G D-Panthenol D-Panthenol Pantothenic Acid (Vitamin B5) Pantothenic Acid (Vitamin B5) D-Panthenol->Pantothenic Acid (Vitamin B5) Oxidation Phosphopantothenate Phosphopantothenate Pantothenic Acid (Vitamin B5)->Phosphopantothenate Phosphorylation Coenzyme A Coenzyme A Phosphopantothenoylcysteine Phosphopantothenoylcysteine Phosphopantothenate->Phosphopantothenoylcysteine Addition of Cysteine Phosphopantetheine Phosphopantetheine Phosphopantothenoylcysteine->Phosphopantetheine Decarboxylation Dephospho-CoA Dephospho-CoA Phosphopantetheine->Dephospho-CoA Adenylation Dephospho-CoA->Coenzyme A Phosphorylation

Caption: Metabolic pathway of D-Panthenol to Coenzyme A.

Conclusion

This compound is an indispensable tool for researchers in the fields of pharmacology, cosmetology, and analytical chemistry. Its use as a stable isotope-labeled internal standard enables the highly accurate and precise quantification of D-Panthenol in complex biological matrices, which is fundamental for robust pharmacokinetic and bioequivalence studies. Furthermore, its application as a tracer allows for the elucidation of the metabolic pathways of D-Panthenol, providing valuable insights into its biological functions. The methodologies and pathways described in this guide highlight the critical role of this compound in advancing our understanding of this important provitamin.

References

D-Panthenol-d4 vs. Non-Deuterated D-Panthenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of D-Panthenol-d4 and its non-deuterated counterpart, D-Panthenol. While direct comparative studies on the deuterated form are limited, this document extrapolates the expected impact of deuterium substitution on the compound's stability and pharmacokinetic profile based on established principles of the kinetic isotope effect. This guide also details the known mechanism of action of D-Panthenol, its synthesis, and provides adaptable experimental protocols for comparative analysis. The information presented is intended to support research, development, and application of both deuterated and non-deuterated D-Panthenol in pharmaceutical and cosmetic formulations.

Introduction

D-Panthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a well-established active ingredient in a multitude of pharmaceutical and cosmetic products, valued for its moisturizing, healing, and anti-inflammatory properties.[1][2][3] The biological activity of panthenol is attributed to the D-enantiomer, which is readily oxidized in the body to pantothenic acid, a vital precursor to Coenzyme A (CoA).[1][4][5] CoA is an essential cofactor in numerous metabolic pathways, including the synthesis of fatty acids, steroids, and the metabolism of proteins, fats, and carbohydrates.[4]

The strategic substitution of hydrogen atoms with their heavier, stable isotope, deuterium (²H or D), has emerged as a valuable tool in drug development to modulate the pharmacokinetic and metabolic profiles of active pharmaceutical ingredients.[6] This guide explores the potential differences between this compound and non-deuterated D-Panthenol, providing a theoretical framework and practical methodologies for their comparative evaluation.

Chemical and Physical Properties

The primary physical difference between this compound and non-deuterated D-Panthenol is their molecular weight, owing to the presence of four deuterium atoms in the deuterated version. Other physicochemical properties are expected to be very similar.

PropertyD-PanthenolThis compound
Chemical Name (2R)-2,4-dihydroxy-3,3-dimethyl-N-(3-hydroxypropyl)butanamide(2R)-2,4-dihydroxy-3,3-dimethyl-N-(1,1,3,3-tetradeuterio-3-hydroxypropyl)butanamide
CAS Number 81-13-02673270-00-1
Molecular Formula C₉H₁₉NO₄C₉H₁₅D₄NO₄
Molecular Weight 205.25 g/mol 209.28 g/mol
Appearance Colorless, viscous liquidNot specified, expected to be a colorless, viscous liquid
Solubility Soluble in water, ethanol, methanol, and propylene glycol. Insoluble in fats and oils.Not specified, expected to be soluble in water, ethanol, methanol, and propylene glycol.

Mechanism of Action and Metabolic Pathway

Upon topical application or ingestion, D-Panthenol is absorbed and enzymatically oxidized to D-pantothenic acid.[1] This conversion is the primary step for its biological activity. D-pantothenic acid is then utilized in the multi-step enzymatic synthesis of Coenzyme A.

Coenzyme A Biosynthesis Pathway

The conversion of D-pantothenic acid to Coenzyme A is a critical metabolic pathway. A simplified representation of this pathway is illustrated below.

CoA_Biosynthesis D_Panthenol D-Panthenol Pantothenic_Acid D-Pantothenic Acid D_Panthenol->Pantothenic_Acid Oxidation P_Pantothenate 4'-Phospho- pantothenate Pantothenic_Acid->P_Pantothenate Pantothenate Kinase (PanK) PPC 4'-Phospho- pantothenoyl-cysteine P_Pantothenate->PPC Phosphopantothenoyl- cysteine Synthetase (PPCS) P_Pantetheine 4'-Phospho- pantetheine PPC->P_Pantetheine Phosphopantothenoyl- cysteine Decarboxylase (PPCDC) Dephospho_CoA Dephospho-CoA P_Pantetheine->Dephospho_CoA Phosphopantetheine Adenylyltransferase (PPAT) CoA Coenzyme A Dephospho_CoA->CoA Dephospho-CoA Kinase (DPCK)

Caption: Biosynthesis pathway of Coenzyme A from D-Panthenol.

Comparative Analysis: this compound vs. Non-Deuterated D-Panthenol

The Kinetic Isotope Effect and its Implications

The substitution of hydrogen with deuterium creates a stronger C-D bond compared to the C-H bond. This difference in bond energy can lead to a slower rate of reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[7]

Expected Impact on Stability

Deuteration at positions susceptible to chemical or enzymatic degradation can enhance the metabolic stability of a molecule. In the case of D-Panthenol, deuteration on the propanolamine sidechain could potentially slow down enzymatic oxidation to pantothenic acid.

ParameterNon-Deuterated D-PanthenolThis compound (Inferred)Rationale
Metabolic Stability Susceptible to enzymatic oxidation to pantothenic acid.Potentially more resistant to enzymatic oxidation.The stronger C-D bond may slow the rate of enzymatic C-H bond cleavage, leading to a slower conversion to pantothenic acid.
Chemical Stability Generally stable, but can be susceptible to hydrolysis under strong acidic or alkaline conditions.Expected to have similar or slightly enhanced stability.Deuterium substitution may have a minor secondary kinetic isotope effect on the hydrolysis of the amide bond.
Expected Impact on Pharmacokinetics

A slower rate of metabolism due to the kinetic isotope effect can lead to significant alterations in the pharmacokinetic profile of a drug, often resulting in a longer half-life and increased systemic exposure.

Pharmacokinetic ParameterNon-Deuterated D-PanthenolThis compound (Inferred)Rationale
Metabolism Rapidly oxidized to pantothenic acid.Slower rate of oxidation to pantothenic acid.Kinetic isotope effect at the site of enzymatic oxidation.
Half-life (t½) Relatively short due to rapid metabolism.Potentially longer half-life.A slower rate of metabolism would lead to a slower clearance from the body.
Area Under the Curve (AUC) Standard exposure.Potentially higher AUC.Increased systemic exposure due to reduced metabolic clearance.
Maximum Concentration (Cmax) Standard peak concentration.May be similar or slightly lower, with a delayed Tmax.Slower absorption and metabolism could lead to a broader peak.

Disclaimer: The comparative data presented in the tables above are inferred based on the principles of the kinetic isotope effect and have not been confirmed by direct experimental studies comparing this compound and non-deuterated D-Panthenol.

Experimental Protocols

The following protocols are provided as detailed methodologies that can be adapted for the comparative analysis of this compound and non-deuterated D-Panthenol.

Synthesis of D-Panthenol

The industrial synthesis of D-Panthenol is primarily achieved through the condensation of D-pantolactone with 3-aminopropanol.[1][8][9]

Materials:

  • D-pantolactone

  • 3-aminopropanol

  • Solvent (e.g., methanol, ethanol)

  • Continuous flow reactor or batch reactor

Procedure:

  • Dissolve D-pantolactone in a suitable solvent.

  • In a separate vessel, dissolve 3-aminopropanol in the same solvent.

  • Introduce the two solutions into a reactor. The reaction can be carried out in a continuous flow system or a batch reactor under controlled temperature and pH.[8]

  • The reaction mixture is typically heated to facilitate the condensation reaction.

  • After the reaction is complete, the solvent is removed under vacuum.

  • The resulting crude D-Panthenol can be purified by distillation or other chromatographic techniques to achieve high purity.

Note on this compound Synthesis: The synthesis of this compound would follow a similar procedure, utilizing deuterated 3-aminopropanol (3-amino-1,1,2,2-d4-propan-1-ol) as a starting material.

Stability-Indicating HPLC Method

This protocol describes a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of D-Panthenol, which can be used to assess its stability under various stress conditions.[10][11]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a phosphate buffer (e.g., 0.037 M monobasic potassium phosphate, pH adjusted to 3.2 with phosphoric acid) and methanol (e.g., 90:10 v/v).[10]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.[11]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of D-Panthenol (or this compound) of known concentration in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the sample containing D-Panthenol in the mobile phase to achieve a concentration within the calibration range.

  • Forced Degradation Studies (for stability-indicating method validation):

    • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 80°C for 2 hours.

    • Alkaline Hydrolysis: Treat the sample solution with 0.1 M NaOH at 80°C for 30 minutes.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid sample at 105°C for 24 hours.

    • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Determine the concentration of D-Panthenol in the samples by comparing the peak area with the calibration curve generated from the standard solutions.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare D-Panthenol Standard Solutions Injection Inject Samples and Standards into HPLC Standard_Prep->Injection Calibration_Curve Generate Calibration Curve Standard_Prep->Calibration_Curve Sample_Prep Prepare Sample Solutions Sample_Prep->Injection Forced_Degradation Perform Forced Degradation Studies Forced_Degradation->Sample_Prep Separation Chromatographic Separation on C18 Column Injection->Separation Detection UV Detection at 210 nm Separation->Detection Peak_Integration Integrate Peak Areas Detection->Peak_Integration Quantification Quantify D-Panthenol Concentration Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for the stability-indicating HPLC analysis of D-Panthenol.

Conclusion

While this compound is primarily utilized as an internal standard in analytical methods, the principles of the kinetic isotope effect suggest that it may possess enhanced metabolic stability and a modified pharmacokinetic profile compared to non-deuterated D-Panthenol. These potential advantages, including a longer half-life and increased systemic exposure, warrant further investigation for potential therapeutic benefits in pharmaceutical and cosmetic applications. The experimental protocols detailed in this guide provide a framework for conducting such comparative studies. Further research is essential to empirically validate the theoretical advantages of deuterated D-Panthenol and to fully elucidate its potential in drug development and formulation science.

References

An In-depth Technical Guide to the Synthesis and Purification of D-Panthenol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of D-Panthenol-d4, a deuterated form of D-Panthenol (Provitamin B5). This isotopically labeled compound is a valuable tool in pharmaceutical and metabolic research, aiding in the elucidation of metabolic pathways and pharmacokinetic profiles. This document outlines a plausible synthetic route, detailed experimental protocols, purification strategies, and analytical characterization methods.

Introduction

D-Panthenol is the biologically active alcohol analog of pantothenic acid (Vitamin B5). It is widely used in pharmaceutical and cosmetic applications for its moisturizing and wound-healing properties. The deuterated analog, this compound, in which four hydrogen atoms are replaced by deuterium, serves as an internal standard in quantitative bioanalytical assays and as a tracer in metabolic studies. The deuterium labeling provides a distinct mass spectrometric signature, allowing for its differentiation from the endogenous, non-labeled compound. The IUPAC name for this compound is (2R)-2,4-dihydroxy-3,3-dimethyl-N-(1,1,3,3-tetradeuterio-3-hydroxypropyl)butanamide.

Synthesis of this compound

The synthesis of this compound is analogous to the established synthesis of D-Panthenol, which involves the condensation of D-pantolactone with 3-amino-1-propanol.[1][2] To obtain the deuterated final product, a deuterated precursor, 3-amino-1-propanol-1,1,3,3-d4, is required.

Proposed Synthesis of 3-amino-1-propanol-1,1,3,3-d4

One potential approach involves the selective deuteration of 3-amino-1-propanol at the C-1 and C-3 positions. This could be achieved through a multi-step process involving protection of the amino and hydroxyl groups, followed by oxidation, deuteration, and reduction steps. A more direct method could involve catalytic H/D exchange using a suitable catalyst and a deuterium source like D2O under optimized conditions. For the purpose of this guide, we will assume the availability of 3-amino-1-propanol-1,1,3,3-d4 as a starting material, which can be custom synthesized.

Synthesis of this compound from D-Pantolactone and 3-amino-1-propanol-1,1,3,3-d4

The core of the synthesis is the aminolysis of the D-pantolactone ring with the deuterated aminopropanol.

Reaction:

D-pantolactone + 3-amino-1-propanol-1,1,3,3-d4 → this compound

This reaction is typically carried out at an elevated temperature, and can be performed with or without a solvent.[5]

Logical Relationship of Synthesis:

Synthesis_Pathway D_pantolactone D-Pantolactone Reaction Condensation (Aminolysis) D_pantolactone->Reaction Deuterated_Aminopropanol 3-amino-1-propanol-1,1,3,3-d4 Deuterated_Aminopropanol->Reaction D_Panthenol_d4 This compound Reaction->D_Panthenol_d4

Caption: Synthesis pathway of this compound.

Experimental Protocols

Synthesis of this compound

Materials:

  • D-pantolactone (≥98% purity)

  • 3-amino-1-propanol-1,1,3,3-d4 (isotopic purity ≥98%)

  • Methanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve D-pantolactone (1 molar equivalent) in a minimal amount of anhydrous methanol.

  • Add 3-amino-1-propanol-1,1,3,3-d4 (1.05 molar equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the D-pantolactone is consumed (typically 4-6 hours).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator to obtain the crude this compound as a viscous oil.

Purification of this compound

The crude product will contain unreacted 3-amino-1-propanol-1,1,3,3-d4 and potentially some side products. Purification is crucial to achieve the high chemical and isotopic purity required for research applications.[6]

Purification Method: Vacuum Distillation

Apparatus:

  • Short-path distillation apparatus

  • Vacuum pump

  • Heating mantle

  • Cold trap

Procedure:

  • Transfer the crude this compound oil to the distillation flask of the short-path distillation apparatus.

  • Gradually apply vacuum and slowly heat the flask.

  • Collect the fraction distilling at the appropriate temperature and pressure for D-Panthenol (literature values for non-deuterated D-Panthenol can be used as a starting point, typically around 118-120 °C at 0.02 mmHg).

  • The purified this compound will be collected as a colorless, viscous liquid.

Alternative Purification Method: Column Chromatography

For smaller scale preparations or to achieve very high purity, column chromatography can be employed.

Materials:

  • Silica gel (for column chromatography)

  • Solvent system (e.g., a gradient of methanol in dichloromethane)

  • Chromatography column

  • Fraction collector

Procedure:

  • Dissolve the crude this compound in a minimum amount of the starting eluent.

  • Load the solution onto a pre-packed silica gel column.

  • Elute the column with a suitable solvent gradient.

  • Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Experimental Workflow Diagram:

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Mix D-pantolactone and 3-amino-1-propanol-d4 in Methanol Reflux Reflux Reaction Reactants->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Chromatography Column Chromatography (Optional) Distillation->Chromatography NMR NMR Spectroscopy Chromatography->NMR MS Mass Spectrometry Chromatography->MS HPLC HPLC for Purity Chromatography->HPLC

Caption: Experimental workflow for this compound.

Data Presentation

Quantitative data for the synthesis and purification of this compound should be meticulously recorded.

ParameterExpected Value/Range
Synthesis
Molar Ratio (Amine:Lactone)1.05 : 1
Reaction Temperature65 - 70 °C
Reaction Time4 - 6 hours
Yield (Crude)>95%
Purification
Distillation Temperature~118-120 °C at 0.02 mmHg
Yield (Purified)80 - 90%
Analysis
Chemical Purity (HPLC)≥98%
Isotopic Purity (MS)≥98%
Molecular Weight (d0)205.25 g/mol
Molecular Weight (d4)209.28 g/mol

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and assessing the isotopic purity of this compound.[7]

  • ¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the C-1 and C-3 positions of the 3-hydroxypropyl moiety will be absent or significantly reduced in intensity compared to the spectrum of non-labeled D-Panthenol. The remaining proton signals of the pantoyl moiety should be consistent with the known spectrum of D-Panthenol.

  • ²H NMR: The ²H NMR spectrum will show signals corresponding to the deuterium atoms at the C-1 and C-3 positions, confirming the location of the isotopic labels.

  • ¹³C NMR: The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms. The signals for the deuterated carbons (C-1 and C-3 of the propanolamine moiety) will appear as multiplets due to C-D coupling, and their intensity will be lower compared to the non-deuterated carbons.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and determining the isotopic enrichment of this compound.

  • Electrospray Ionization (ESI-MS): In the positive ion mode, the protonated molecule [M+H]⁺ will be observed. For this compound, this will be at m/z 210.1, which is 4 mass units higher than that of the unlabeled D-Panthenol (m/z 206.1).

  • High-Resolution Mass Spectrometry (HRMS): HRMS can be used to confirm the elemental composition and provide a highly accurate mass measurement, further validating the identity of the synthesized compound.

  • Isotopic Purity Assessment: The mass spectrum will show a distribution of isotopic peaks. The relative intensities of the peaks corresponding to the d0, d1, d2, d3, and d4 species can be used to calculate the isotopic purity of the sample.[8]

This comprehensive guide provides a framework for the synthesis, purification, and characterization of this compound. Researchers should always adhere to standard laboratory safety practices and may need to optimize the described protocols based on the specific equipment and reagents available.

References

In-Depth Technical Guide: D-Panthenol-d4 Isotopic Purity and Enrichment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment of D-Panthenol-d4, a deuterated analog of D-Panthenol. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work.

Introduction to this compound

D-Panthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a well-established compound in pharmaceutical and cosmetic applications. Its deuterated form, this compound, serves as a valuable tool in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms at specific positions in the molecule allows for its differentiation from the endogenous, non-labeled compound in biological matrices. This is particularly useful in studies involving mass spectrometry, where the mass shift due to deuterium labeling enables precise quantification and tracing.

The primary rationale for using deuterated compounds like this compound in drug development is to investigate the metabolic fate of the parent drug. By replacing hydrogen with deuterium, the carbon-deuterium bond becomes stronger than the carbon-hydrogen bond, which can sometimes lead to a slower rate of metabolism at the site of deuteration. This "kinetic isotope effect" can be leveraged to understand metabolic pathways and potentially improve a drug's pharmacokinetic profile.

Isotopic Purity and Enrichment: Core Concepts

When working with isotopically labeled compounds, two key parameters are of utmost importance: isotopic purity and isotopic enrichment .

  • Isotopic Purity: This refers to the percentage of the labeled compound that is free from any non-labeled or other isotopically labeled impurities. It is a measure of the chemical purity of the deuterated compound with respect to its isotopic composition.

  • Isotopic Enrichment: This term quantifies the extent to which the abundance of a specific isotope at a particular position in a molecule has been increased above its natural abundance. For this compound, it represents the percentage of molecules that contain the desired four deuterium atoms.

High isotopic purity and enrichment are critical for the reliability and accuracy of experimental results. Low isotopic purity can introduce interferences in analytical methods, while low isotopic enrichment can reduce the sensitivity of detection and complicate data interpretation.

Quantitative Data on this compound

The quality of this compound can vary between different commercial suppliers. While obtaining a comprehensive set of certificates of analysis for direct comparison is often challenging, the following table summarizes typical specifications and available data for high-quality this compound. Researchers should always refer to the certificate of analysis provided by their specific supplier for lot-specific data.

ParameterTypical SpecificationAvailable Data ExampleSignificance for Researchers
Chemical Purity >98%99.77%Ensures that observed effects are due to the labeled compound and not chemical impurities.
Isotopic Purity >99%Not explicitly stated in publicly available dataHigh isotopic purity minimizes interference from unlabeled D-Panthenol in analytical assays.
Isotopic Enrichment >98 atom % DNot explicitly stated in publicly available dataHigh enrichment is crucial for sensitivity in mass spectrometry-based quantification and tracer studies.
Deuterium Incorporation Primarily d4Predominantly d4 with minor contributions from d0-d3The distribution of deuterated species affects the interpretation of mass spectrometric data.

Experimental Protocols for Determining Isotopic Purity and Enrichment

The determination of isotopic purity and enrichment of this compound relies on sophisticated analytical techniques, primarily High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Methodology:

HRMS is a powerful tool for determining the isotopic distribution of a labeled compound. The high resolving power of instruments like Time-of-Flight (TOF) or Orbitrap mass spectrometers allows for the separation of ions with very small mass differences, such as those between deuterated and non-deuterated isotopologues.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for polar molecules like D-Panthenol.

  • Mass Analysis: The instrument is operated in high-resolution mode to acquire the mass spectrum of the protonated molecule, [M+H]⁺.

  • Data Analysis: The resulting spectrum will show a cluster of peaks corresponding to the different isotopologues (d0, d1, d2, d3, d4). The relative abundance of each peak is used to calculate the isotopic enrichment. The isotopic purity is determined by comparing the signal of the labeled compound to any potential unlabeled impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

NMR spectroscopy provides information about the chemical environment of atomic nuclei. For deuterated compounds, both ¹H NMR and ²H NMR can be used to assess isotopic enrichment.

  • ¹H NMR: In a ¹H NMR spectrum of this compound, the signals corresponding to the protons at the deuterated positions will be significantly reduced in intensity or absent altogether. By comparing the integration of these signals to the integration of signals from non-deuterated positions, the degree of deuterium incorporation can be estimated.

  • ²H NMR: A ²H NMR spectrum will show signals only for the deuterium atoms. The presence and integration of these signals confirm the positions and relative abundance of the deuterium labels.

Experimental Workflow for Isotopic Purity and Enrichment Analysis

G Workflow for Isotopic Purity & Enrichment Analysis cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_hrms_proc HRMS Data Processing cluster_nmr_proc NMR Data Processing cluster_results Results Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HRMS High-Resolution Mass Spectrometry (HRMS) Dissolution->HRMS LC-MS or direct infusion NMR Nuclear Magnetic Resonance (NMR) Dissolution->NMR Sample preparation for NMR MassSpectrum Acquire high-resolution mass spectrum HRMS->MassSpectrum NMRSpectrum Acquire 1H and/or 2H NMR spectra NMR->NMRSpectrum IsotopologueAnalysis Analyze isotopologue distribution (d0-d4) MassSpectrum->IsotopologueAnalysis Purity Determine Isotopic Purity IsotopologueAnalysis->Purity Enrichment Calculate Isotopic Enrichment IsotopologueAnalysis->Enrichment Integration Integrate relevant signals NMRSpectrum->Integration Integration->Enrichment

Caption: Workflow for the determination of isotopic purity and enrichment of this compound.

D-Panthenol Metabolic Pathway

D-Panthenol is a provitamin of Pantothenic Acid (Vitamin B5). Upon administration, it is readily converted into pantothenic acid, which is a precursor for the synthesis of Coenzyme A (CoA). CoA is a fundamental molecule in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the Krebs cycle.

D-Panthenol to Coenzyme A Signaling Pathway

G Metabolic Pathway of D-Panthenol to Coenzyme A DPanthenol D-Panthenol PantothenicAcid Pantothenic Acid (Vitamin B5) DPanthenol->PantothenicAcid Oxidation PhosphopantothenicAcid 4'-Phosphopantothenic Acid PantothenicAcid->PhosphopantothenicAcid Pantothenate Kinase (PANK) Phosphopantothenoylcysteine 4'-Phospho-N-pantothenoylcysteine PhosphopantothenicAcid->Phosphopantothenoylcysteine PPCS Phosphopantetheine 4'-Phosphopantetheine Phosphopantothenoylcysteine->Phosphopantetheine PPCDC DephosphoCoA Dephospho-CoA Phosphopantetheine->DephosphoCoA PPAT CoA Coenzyme A (CoA) DephosphoCoA->CoA DPCK

Caption: Simplified metabolic pathway from D-Panthenol to Coenzyme A.

Conclusion

The isotopic purity and enrichment of this compound are critical parameters that directly impact the quality and reliability of research data. For scientists and drug development professionals, a thorough understanding of these concepts and the analytical methods used for their determination is essential. This guide provides a foundational understanding of these aspects, offering insights into the necessary quality control measures and the biological relevance of D-Panthenol. Researchers are encouraged to request and carefully review the certificates of analysis for this compound to ensure the material meets the stringent requirements of their studies.

A Technical Guide to D-Panthenol-d4 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the procurement, properties, and analytical applications of D-Panthenol-d4, a deuterated form of D-Panthenol (Provitamin B5). This guide is intended for researchers in pharmaceuticals, cosmetology, and nutrition science who require a high-purity, isotopically labeled standard for quantitative analysis.

Commercial Availability and Supplier Information

This compound is available from several reputable commercial suppliers specializing in research chemicals and stable isotope-labeled compounds. Researchers can procure this compound from suppliers such as GlpBio and Gentaur. When sourcing this compound, it is crucial to obtain a Certificate of Analysis (CoA) to verify its identity, purity, and isotopic enrichment.

Physicochemical Properties and Specifications

This compound is the deuterium-labeled version of D-Panthenol. The primary use of deuteration is to create a stable, heavy-isotope-labeled internal standard for use in mass spectrometry-based quantitative assays.[1] The key physicochemical properties are summarized in the table below.

PropertyValueReference
Chemical Name (2R)-2,4-dihydroxy-3,3-dimethyl-N-(1,1,3,3-tetradeuterio-3-hydroxypropyl)butanamidePubChem
Synonyms D-Panthenol D4, HY-151003SPubChem
CAS Number 2673270-00-1GlpBio, Gentaur
Molecular Formula C₉H₁₅D₄NO₄ArtMolecule
Molecular Weight 209.28 g/mol PubChem
Appearance Varies by supplier; typically a solid or viscous liquidN/A
Solubility Soluble in DMSO (10 mM)Gentaur

Core Application: Internal Standard for Quantitative Analysis

The primary application of this compound in a research setting is as an internal standard for the accurate quantification of D-Panthenol or its metabolic product, pantothenic acid (Vitamin B5), in various biological matrices. Isotope dilution mass spectrometry (ID-MS) is a gold-standard analytical technique that utilizes stable isotope-labeled internal standards to correct for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.

Experimental Workflow for Quantification of Pantothenic Acid

The following diagram outlines a typical workflow for the quantification of pantothenic acid in a biological sample using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., plasma, tissue) spike Spike with This compound (Internal Standard) sample->spike extract Extraction of Pantothenic Acid spike->extract derivatize Derivatization (Optional) extract->derivatize lc Liquid Chromatography (Separation) derivatize->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms ratio Calculate Peak Area Ratio (Analyte / Internal Standard) ms->ratio curve Quantify using Calibration Curve ratio->curve result Final Concentration of Pantothenic Acid curve->result

Caption: Experimental workflow for pantothenic acid quantification.

Detailed Experimental Protocol: Quantification of Pantothenic Acid in Human Serum by LC-MS/MS

This protocol is a representative example and may require optimization for specific matrices and instrumentation.

1. Materials and Reagents:

  • This compound (Internal Standard)

  • Pantothenic Acid (Calibrant)

  • Human Serum (Matrix)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) Cartridges (e.g., C18)

2. Preparation of Standard and Internal Standard Solutions:

  • Prepare a stock solution of Pantothenic Acid in methanol at a concentration of 1 mg/mL.

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Prepare working solutions of Pantothenic Acid for the calibration curve by serial dilution of the stock solution with methanol:water (1:1, v/v).

  • Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in methanol:water (1:1, v/v).

3. Sample Preparation:

  • To 100 µL of human serum, add 10 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A suitable gradient to separate pantothenic acid from matrix components.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Pantothenic Acid: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be optimized based on instrument)

      • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be optimized based on instrument)

    • Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

5. Data Analysis:

  • Integrate the peak areas for both pantothenic acid and this compound.

  • Calculate the peak area ratio of pantothenic acid to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the pantothenic acid standards.

  • Determine the concentration of pantothenic acid in the serum samples from the calibration curve.

Signaling Pathway Involvement

D-Panthenol is a provitamin of pantothenic acid (Vitamin B5). In the body, D-Panthenol is readily converted to pantothenic acid, which is a crucial precursor for the biosynthesis of Coenzyme A (CoA).[2][3][4] CoA is an essential cofactor in numerous metabolic pathways, including the Krebs cycle (TCA cycle) and the metabolism of fatty acids and amino acids.

The following diagram illustrates the biosynthesis of Coenzyme A from Pantothenic Acid.

coa_biosynthesis cluster_pathway Coenzyme A Biosynthesis Pathway cluster_enzymes Enzymes pantothenate Pantothenate (Vitamin B5) phosphopantothenate 4'-Phosphopantothenate pantothenate->phosphopantothenate PanK phosphopantothenoylcysteine 4'-Phospho-N- pantothenoylcysteine phosphopantothenate->phosphopantothenoylcysteine PPCS phosphopantetheine 4'-Phosphopantetheine phosphopantothenoylcysteine->phosphopantetheine PPCDC dephospho_coa Dephospho-CoA phosphopantetheine->dephospho_coa PPAT coa Coenzyme A dephospho_coa->coa DPCK pank PanK: Pantothenate Kinase ppcs PPCS: Phosphopantothenoylcysteine Synthetase ppcdc PPCDC: Phosphopantothenoylcysteine Decarboxylase ppat PPAT: Phosphopantetheine Adenyltransferase dpck DPCK: Dephospho-CoA Kinase

Caption: Coenzyme A biosynthesis from pantothenic acid.

This guide provides a foundational understanding of this compound for research applications. For specific experimental designs and troubleshooting, it is recommended to consult relevant scientific literature and the technical support of your chosen supplier.

References

Decoding the D-Panthenol-d4 Certificate of Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Certificate of Analysis (CoA) for a deuterated compound like D-Panthenol-d4 is a critical document that guarantees its identity, purity, and quality. This guide provides an in-depth explanation of the key components of a typical this compound CoA, including the analytical techniques used and the interpretation of the presented data.

Understanding the Fundamentals

This compound is a deuterated form of D-Panthenol, a provitamin of B5. The "d4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic labeling is crucial for various research applications, particularly in pharmacokinetic and metabolic studies, where it allows for the differentiation of the administered compound from its endogenous counterparts.

A Certificate of Analysis for this compound provides a comprehensive summary of its quality control testing. Each test is performed according to specific, validated methods to ensure the material meets the required specifications.

Quantitative Data Summary

The following table summarizes the typical quantitative data found on a this compound Certificate of Analysis. The specifications are based on common standards for high-purity stable-labeled compounds.

Test Parameter Specification Typical Result Methodology
Appearance White to off-white solid or viscous liquidConformsVisual Inspection
Identity (¹H NMR) Consistent with the structure of this compoundConformsNuclear Magnetic Resonance Spectroscopy
Purity (HPLC) ≥ 98.0%99.5%High-Performance Liquid Chromatography
Isotopic Enrichment (MS) ≥ 98% Deuterium Incorporation99.2%Mass Spectrometry
Specific Optical Rotation +29.0° to +31.5°+30.5°Polarimetry
Water Content (Karl Fischer) ≤ 1.0%0.5%Karl Fischer Titration
Limit of Aminopropanol ≤ 1.0%< 0.5%Titration or HPLC
Residual Solvents Meets USP <467> requirementsConformsGas Chromatography
Elemental Impurities Meets USP <232> requirementsConformsInductively Coupled Plasma Mass Spectrometry (ICP-MS)

Experimental Protocols

Detailed methodologies are crucial for understanding how the quality of this compound is assessed. Below are the protocols for the key experiments cited in the CoA.

Identity by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of this compound and to ensure the deuterium atoms are in the expected positions.

  • Methodology:

    • Sample Preparation: A small, accurately weighed sample of this compound is dissolved in a deuterated solvent, typically Deuterium Oxide (D₂O) or Methanol-d4.[1][2]

    • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

    • Data Acquisition: A ¹H NMR spectrum is acquired. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms the isotopic labeling. The remaining proton signals should be consistent with the non-deuterated parts of the molecule.

    • Interpretation: The resulting spectrum is compared to a reference spectrum of D-Panthenol and known spectral data for this compound. The chemical shifts, splitting patterns, and integration of the peaks must be consistent with the expected structure.[3][4]

Purity by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the percentage of this compound in the sample and to quantify any impurities.

  • Methodology:

    • Sample Preparation: A standard solution of known concentration and a sample solution of this compound are prepared in the mobile phase.

    • Instrumentation: A High-Performance Liquid Chromatograph equipped with a suitable detector (e.g., UV detector at 200-220 nm) and a C18 reversed-phase column is used.[5][6][7]

    • Chromatographic Conditions:

      • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[7][8]

      • Flow Rate: Typically 1.0 mL/min.[8]

      • Column Temperature: Maintained at a constant temperature, for example, 30°C.[8]

    • Data Analysis: The chromatogram of the sample is recorded. The area of the main peak corresponding to this compound is measured and compared to the total area of all peaks to calculate the purity. Impurities are identified by their retention times and their levels are quantified.

Isotopic Enrichment by Mass Spectrometry (MS)
  • Objective: To determine the percentage of D-Panthenol molecules that are deuterated (isotopic enrichment) and to identify the distribution of different isotopic species (e.g., d0, d1, d2, d3, d4).

  • Methodology:

    • Sample Preparation: The this compound sample is dissolved in a suitable solvent and introduced into the mass spectrometer.

    • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, is used.[9] This can be coupled with a liquid chromatograph (LC-MS) to separate the analyte from any impurities before mass analysis.[9]

    • Data Acquisition: The mass spectrum is acquired. The instrument measures the mass-to-charge ratio (m/z) of the molecular ions.

    • Data Analysis: The relative intensities of the ion peaks corresponding to the unlabeled D-Panthenol (d0) and the deuterated this compound are measured. The isotopic enrichment is calculated as the percentage of the d4 species relative to the sum of all isotopic species.[9]

Visualization of Key Processes

Diagrams can aid in understanding the workflow and chemical relationships.

CoA_Workflow cluster_reception Sample Reception cluster_testing Analytical Testing cluster_review Data Review and Approval cluster_reporting Reporting Sample Sample and Request Login Sample Login & Labeling Sample->Login Identity Identity (NMR) Login->Identity Purity Purity (HPLC) Login->Purity Isotopic Isotopic Enrichment (MS) Login->Isotopic Other Other Tests Login->Other Review Data Review Identity->Review Purity->Review Isotopic->Review Other->Review Approval QA Approval Review->Approval CoA Certificate of Analysis Generation Approval->CoA

General workflow of a Certificate of Analysis.

D_Panthenol_Structures cluster_panthenol D-Panthenol cluster_d4_panthenol This compound Panto Panto_d4 Panto->Panto_d4 Isotopic Labeling

Chemical structures of D-Panthenol and this compound.

Conclusion

The Certificate of Analysis for this compound is a testament to the rigorous quality control measures in place to ensure the suitability of this material for research and development. By understanding the data presented and the methodologies employed, researchers can have full confidence in the identity, purity, and isotopic enrichment of the compound, which is paramount for the integrity and reproducibility of their scientific investigations.

References

Mass Shift in D-Panthenol-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide explores the principles and applications of mass shift in D-Panthenol-d4, a deuterated analog of D-Panthenol. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the use of this compound as an internal standard in quantitative mass spectrometry, complete with detailed experimental protocols and data presentation.

Introduction to Mass Shift and Isotope Dilution Mass Spectrometry

In quantitative mass spectrometry, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving the highest accuracy and precision. This technique, known as isotope dilution mass spectrometry (IDMS), relies on the principle of adding a known amount of a SIL-IS to a sample prior to analysis. The SIL-IS is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).

This compound is the deuterium-labeled analog of D-Panthenol, where four hydrogen atoms have been replaced by deuterium atoms. This results in a "mass shift"—a predictable increase in its molecular weight compared to the unlabeled D-Panthenol. Because this compound is chemically and physically almost identical to D-Panthenol, it co-elutes during chromatographic separation and experiences similar ionization efficiency and matrix effects in the mass spectrometer. By measuring the ratio of the analyte to the SIL-IS, any variations during sample preparation and analysis can be effectively normalized, leading to highly reliable quantification.

Understanding the Mass Shift of this compound

The mass shift is the fundamental property that allows for the differentiation of D-Panthenol and this compound by a mass spectrometer. The theoretical mass shift can be precisely calculated based on the monoisotopic masses of the most abundant isotopes of each element.

Table 1: Molecular Properties and Mass Shift of D-Panthenol and this compound

PropertyD-PanthenolThis compound
Molecular Formula C₉H₁₉NO₄C₉H₁₅D₄NO₄
Monoisotopic Mass 205.1314 Da[1][2][3]209.1565 Da
Theoretical Mass Shift -+4.0251 Da

The observed mass shift in a mass spectrum will correspond to this theoretical value, allowing for the selective monitoring of each compound.

Application in Quantitative Bioanalysis: A Representative LC-MS/MS Protocol

The following is a representative experimental protocol for the quantification of D-Panthenol in a biological matrix (e.g., human plasma) using this compound as an internal standard. This protocol is based on established methods for similar analytes and serves as a template for laboratory implementation.

Sample Preparation
  • Spiking: To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography Conditions
ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 400°C
Capillary Voltage 3.0 kV

Table 2: Proposed MRM Transitions for D-Panthenol and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
D-Panthenol 206.1 [M+H]⁺76.115
This compound 210.1 [M+H]⁺80.115

Method Validation and Expected Performance

A robust bioanalytical method using this compound should be validated according to regulatory guidelines. The following table summarizes typical acceptance criteria and expected performance for such a method.

Table 3: Typical Method Validation Parameters and Acceptance Criteria

ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 101-10 ng/mL
Precision (%CV) Within ±15% (±20% at LLOQ)< 10%
Accuracy (%Bias) Within ±15% (±20% at LLOQ)< 10%
Recovery Consistent and reproducible85-115%
Matrix Effect Within ±15%Minimized by SIL-IS

Visualizing the Core Concepts

The Principle of Mass Shift in Isotope Dilution

The following diagram illustrates the fundamental concept of using a deuterated internal standard with a mass shift for quantitative analysis.

Mass_Shift_Concept cluster_sample Biological Sample cluster_standard Internal Standard cluster_analysis LC-MS/MS Analysis Analyte D-Panthenol (Mass = M) MS Mass Spectrometer Analyte->MS Co-elution IS This compound (Mass = M+4) IS->MS Result Accurate Quantification MS->Result Signal Ratio (Analyte / IS) Experimental_Workflow Start Plasma Sample Spike Spike with This compound Start->Spike Prepare Sample Preparation (Protein Precipitation) Spike->Prepare Analyze LC-MS/MS Analysis Prepare->Analyze Quantify Data Processing & Quantification Analyze->Quantify End Final Concentration Quantify->End Metabolic_Pathway DPanthenol D-Panthenol PantothenicAcid Pantothenic Acid (Vitamin B5) DPanthenol->PantothenicAcid Oxidation Phosphopantothenate 4'-Phosphopantothenate PantothenicAcid->Phosphopantothenate Pantothenate Kinase Phosphopantetheine 4'-Phosphopantetheine Phosphopantothenate->Phosphopantetheine DephosphoCoA Dephospho-CoA Phosphopantetheine->DephosphoCoA CoA Coenzyme A DephosphoCoA->CoA Dephospho-CoA Kinase

References

Solubility Profile of D-Panthenol-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of D-Panthenol-d4, a deuterated form of D-Panthenol. While specific quantitative solubility data for the deuterated analog is limited, this document compiles available information and provides a comprehensive profile based on the well-documented solubility of D-Panthenol, as minor isotopic substitution is not expected to significantly alter its solubility properties.

Core Solubility Data

This compound is a viscous, hygroscopic liquid that is colorless to slightly yellow. Its solubility is a critical parameter for its application in pharmaceutical and cosmetic formulations. The following table summarizes the available quantitative and qualitative solubility data for D-Panthenol in various common solvents.

SolventSolubilityRemarks
Water Soluble[1], Freely Soluble[2], Easily Soluble[2][3], Readily Miscible[4], Very Water Soluble[5], ≥97.4 mg/mLD-Panthenol is highly soluble in water across a wide range of concentrations.[1][2][3][4][5]
Ethanol Freely Soluble[1][2], Easily Soluble[2][3], Readily Miscible[4], 110 mg/mL (535.93 mM)[6], ≥111.2 mg/mLExcellent solubility is observed in ethanol, with miscibility at many ratios. Ultrasonic assistance may be needed for higher concentrations.[1][2][3][4][6]
Methanol Readily Miscible[4], Soluble[3], Freely Soluble[7]D-Panthenol dissolves readily in methanol.[3][4][7]
Dimethyl Sulfoxide (DMSO) 10 mM (for this compound)[8], 33 mg/mL (160.78 mM)[6], 41 mg/mL (199.75 mM) (for DL-Panthenol)[9], ≥101.6 mg/mLSolubility in DMSO is good, though some sources suggest warming and the use of fresh, non-hygroscopic DMSO for optimal dissolution.[6][8][9]
Propylene Glycol Soluble[2][3], Readily Miscible[4]High solubility is reported in propylene glycol.[2][3][4]
Glycerin Slightly Soluble[2][3]Limited solubility is observed in glycerin.[2][3]
Ether (Diethyl Ether) Slightly Soluble[1][2][7]D-Panthenol exhibits poor solubility in diethyl ether.[1][2][7]
Fats and Oils Insoluble[1][2][3]D-Panthenol is not soluble in fats and oils.[1][2][3]
Chloroform Soluble (1:100)[2][3]Limited solubility is reported in chloroform.[2][3]

Experimental Protocol for Solubility Determination

The following outlines a general and robust methodology for determining the solubility of this compound in a given solvent. This protocol is based on the equilibrium solubility method, which is a standard approach in pharmaceutical sciences.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent of high purity (e.g., HPLC grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry) or another suitable analytical technique.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

    • Add a known volume of the selected solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

  • Sample Processing:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

    • Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial, ensuring no solid particles are transferred.

    • Dilute the supernatant with a known volume of the solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC method or another suitable analytical technique to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • The average concentration from replicate experiments represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_processing Sample Processing cluster_analysis Analysis prep_start Start add_excess Add Excess this compound to Vials prep_start->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent agitate Agitate at Constant Temperature add_solvent->agitate settle Allow Excess Solid to Settle agitate->settle centrifuge Centrifuge to Separate Solid settle->centrifuge supernatant Collect Clear Supernatant centrifuge->supernatant dilute Dilute Supernatant supernatant->dilute analyze Analyze by HPLC or other Method dilute->analyze calculate Calculate Original Concentration analyze->calculate report Report Solubility calculate->report

Caption: Workflow for determining the equilibrium solubility of this compound.

References

Technical Guide: Physicochemical Properties of D-Panthenol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of D-Panthenol-d4, a deuterated form of D-Panthenol (Provitamin B5). The incorporation of deuterium isotopes is a critical tool in drug development and metabolic research, enabling more precise tracking and analysis of molecular fate. This document outlines the molecular weight and formula of this compound, alongside the experimental protocols used for their determination.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison with its non-deuterated counterpart.

PropertyThis compoundD-Panthenol
Molecular Formula C₉H₁₅D₄NO₄C₉H₁₉NO₄[1][2][3][4]
Molecular Weight 209.28 g/mol [5]205.25 g/mol [1][4][6][7][8]
IUPAC Name (2R)-2,4-dihydroxy-3,3-dimethyl-N-(1,1,3,3-tetradeuterio-3-hydroxypropyl)butanamide[5](2R)-2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide[4]

Experimental Protocols

The determination of the molecular weight, confirmation of the chemical formula, and verification of isotopic labeling for this compound require a combination of advanced analytical techniques.[5][6]

Molecular Weight and Isotopic Enrichment Determination via Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of this compound and quantifying the degree of deuterium incorporation.[1] Depending on the volatility and polarity of the compound, either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[5]

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Introduction: The sample is introduced into the mass spectrometer. For LC-MS, this involves separation on a liquid chromatography column prior to ionization.[5]

  • Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like this compound, which generates protonated molecular ions [M+H]⁺.

  • Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry is employed to accurately determine the mass of the molecular ion.

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular weight of this compound. The isotopic distribution pattern is analyzed to confirm the presence and enrichment of the four deuterium atoms.[1] The overall deuteration level is calculated by analyzing the isotopic mass distribution.[1]

Structural Confirmation and Deuterium Localization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the precise location of the deuterium atoms within the this compound molecule.[5][6] While ¹H NMR shows the absence of signals at the deuterated positions, ²H (Deuterium) NMR will show signals corresponding to the labeled sites.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired. Compared to the spectrum of standard D-Panthenol, the signals corresponding to the protons on the C1 and C3 positions of the propanolamine side chain will be absent or significantly reduced, confirming successful deuteration at these sites.

  • ²H NMR Spectroscopy: A ²H NMR spectrum is acquired to directly observe the deuterium nuclei, providing definitive evidence of their presence and chemical environment.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum can also be used to confirm deuteration. The carbon atoms bonded to deuterium will exhibit characteristic changes in their signals (e.g., splitting patterns and shifts) due to the C-D coupling.

Purity Analysis using High-Performance Liquid Chromatography (HPLC)

The chemical purity of the this compound sample is typically assessed using HPLC with UV detection.

Methodology:

  • Column and Mobile Phase Selection: A suitable HPLC column, such as a C18 column, is selected.[7] The mobile phase is optimized for the separation of D-Panthenol from any potential impurities. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like methanol or acetonitrile.[7][9]

  • Standard Preparation: A standard solution of this compound with a known concentration is prepared.

  • Sample Analysis: The this compound sample is dissolved in the mobile phase, filtered, and injected into the HPLC system.

  • Detection: The elution of the compound is monitored using a UV detector, typically at a wavelength around 205-220 nm.[7][10]

  • Quantification: The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the characterization of this compound.

Workflow for Physicochemical Characterization of this compound cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Data Interpretation synthesis Chemical Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification ms Mass Spectrometry (LC-MS or GC-MS) purification->ms nmr NMR Spectroscopy (¹H, ²H, ¹³C) purification->nmr hplc Purity Analysis (HPLC-UV) purification->hplc mw_formula Molecular Weight & Formula Confirmation ms->mw_formula structure_label Structural Confirmation & Deuterium Localization nmr->structure_label purity_assay Purity Assessment hplc->purity_assay final_report Final Characterization Report mw_formula->final_report structure_label->final_report purity_assay->final_report

Caption: Analytical workflow for this compound characterization.

References

Methodological & Application

Application Note: Quantification of D-Panthenol in Cosmetic Formulations using D-Panthenol-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Panthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a widely used active ingredient in pharmaceutical and cosmetic products due to its moisturizing and wound-healing properties.[1] Accurate quantification of D-Panthenol in various formulations is crucial for quality control and to ensure product efficacy. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of D-Panthenol in cosmetic creams. The use of a stable isotope-labeled internal standard, D-Panthenol-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

Analytical Method Overview

This method employs a simple protein precipitation and liquid-liquid extraction procedure for sample cleanup, followed by reversed-phase LC-MS/MS analysis. D-Panthenol and the internal standard, this compound, are separated from matrix components and detected using multiple reaction monitoring (MRM) in positive electrospray ionization mode. The method is validated for linearity, accuracy, and precision.

Experimental Protocols

Materials and Reagents
  • D-Panthenol analytical standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Cosmetic cream matrix (placebo)

Standard and Sample Preparation

2.1. Standard Stock Solutions

  • Prepare a stock solution of D-Panthenol (1 mg/mL) in methanol.

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

2.2. Working Standard Solutions and Calibration Curve

  • Prepare a series of working standard solutions of D-Panthenol by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to achieve a concentration range of 10 ng/mL to 1000 ng/mL.

  • Prepare an internal standard working solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile:water.

  • To each D-Panthenol working standard, add the internal standard working solution in a 1:1 ratio.

2.3. Sample Preparation

  • Accurately weigh 1.0 g of the cosmetic cream sample into a 15 mL polypropylene centrifuge tube.

  • Add 100 µL of the this compound internal standard working solution (100 ng/mL).

  • Add 4 mL of acetonitrile to precipitate proteins and extract D-Panthenol.

  • Vortex for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of 50:50 (v/v) acetonitrile:water.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

3.1. Liquid Chromatography

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

3.2. Mass Spectrometry

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument

3.3. MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
D-Panthenol206.276.115
This compound210.280.115

Quantitative Data

The performance of the LC-MS/MS method for the quantification of D-Panthenol using this compound as an internal standard is summarized in the following table.

ParameterResult
Linearity Range 10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 2 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Accuracy (Recovery) 95.8% - 104.2%
Precision (RSD%)
   Intra-day< 5%
   Inter-day< 8%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Cosmetic Cream Sample (1g) add_is Add this compound (Internal Standard) sample->add_is extract Protein Precipitation & LLE (Acetonitrile) add_is->extract centrifuge Centrifugation extract->centrifuge drydown Evaporation to Dryness centrifuge->drydown reconstitute Reconstitution drydown->reconstitute filter Filtration reconstitute->filter lcms LC-MS/MS System filter->lcms integrate Peak Integration lcms->integrate calculate Concentration Calculation (Analyte/IS Ratio) integrate->calculate report Final Report calculate->report

Caption: Experimental workflow for D-Panthenol quantification.

metabolic_pathway D_Panthenol D-Panthenol Pantothenic_Acid Pantothenic Acid (Vitamin B5) D_Panthenol->Pantothenic_Acid Oxidation Phosphopantothenate 4'-Phosphopantothenate Pantothenic_Acid->Phosphopantothenate Phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine Phosphopantothenate->Phosphopantothenoylcysteine Phosphopantetheine 4'-Phosphopantetheine Phosphopantothenoylcysteine->Phosphopantetheine Dephospho_CoA Dephospho-Coenzyme A Phosphopantetheine->Dephospho_CoA CoA Coenzyme A (CoA) Dephospho_CoA->CoA

Caption: Simplified metabolic pathway of D-Panthenol to Coenzyme A.

References

Application Note: High-Throughput Analysis of D-Panthenol in Human Plasma using HPLC-MS with D-Panthenol-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of D-Panthenol in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method employs a stable isotope-labeled internal standard, D-Panthenol-d4, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and clinical trial sample analysis. The protocol includes a straightforward protein precipitation method for sample preparation, optimized chromatographic conditions for efficient separation, and proposed mass spectrometry parameters for reliable detection and quantification.

Introduction

D-Panthenol, the alcohol analog of pantothenic acid (Vitamin B5), is widely used in pharmaceutical and cosmetic formulations for its moisturizing and wound-healing properties. Accurate quantification of D-Panthenol in biological matrices is crucial for pharmacokinetic and bioavailability studies in drug development. HPLC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose. The use of a deuterated internal standard, this compound, compensates for matrix effects and variations in sample processing, leading to highly reliable quantitative results. This application note provides a comprehensive protocol for the development and validation of an HPLC-MS/MS method for D-Panthenol in human plasma.

Experimental Protocols

Materials and Reagents
  • D-Panthenol analytical standard

  • This compound internal standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (K2-EDTA)

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve D-Panthenol and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare serial dilutions of the D-Panthenol primary stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation
  • Thaw human plasma samples and vortex to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each plasma sample, except for the blank matrix samples.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see Chromatographic Conditions).

  • Vortex for 30 seconds and transfer to an autosampler vial for HPLC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions

Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1200 Series or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate at 5% B for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
D-Panthenol206.1To be determined150To be optimized
This compound210.1To be determined150To be optimized

Note: The user must perform product ion scans and collision energy optimization for both D-Panthenol and this compound to determine the most abundant and stable product ions and the optimal collision energies. A suggested starting point for collision energy is 15-25 eV.

Data Presentation

Table 1: Proposed MRM Transitions for Method Development
CompoundPrecursor Ion (m/z)Proposed Product Ion(s) for Investigation
D-Panthenol206.1Fragments corresponding to the loss of water, and cleavage of the amide bond should be investigated.
This compound210.1Corresponding deuterated fragments should be monitored.
Table 2: Method Validation Parameters and Acceptance Criteria
ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision.
Recovery Consistent, precise, and reproducible.
Matrix Effect Internal standard normalized matrix factor should be between 0.85 and 1.15.
Stability (Freeze-Thaw, Short-Term, Long-Term) Analyte concentration should be within ±15% of the nominal concentration.

Visualizations

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is precip Protein Precipitation (Acetonitrile) add_is->precip vortex1 Vortex precip->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms Tandem Mass Spectrometry (MRM Mode) hplc->ms integrate Peak Integration ms->integrate quantify Quantification using Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the HPLC-MS/MS analysis of D-Panthenol.

Conclusion

This application note provides a detailed framework for developing a sensitive and reliable HPLC-MS/MS method for the quantification of D-Panthenol in human plasma using this compound as an internal standard. The outlined protein precipitation procedure offers a simple and effective means of sample cleanup. While the specific MRM transitions and collision energies require optimization by the end-user, the provided chromatographic conditions and general mass spectrometric parameters serve as an excellent starting point for method development and validation. This method, once fully validated, will be a valuable tool for researchers and scientists in the fields of pharmacology and drug development.

Application Notes and Protocols for the Pharmacokinetic Study of D-Panthenol using D-Panthenol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of D-Panthenol (Dexpanthenol) utilizing its deuterated analog, D-Panthenol-d4, as an internal standard. The use of a stable isotope-labeled internal standard is critical for achieving accurate and reliable quantitative results in bioanalytical studies.

Introduction

D-Panthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a widely used active ingredient in pharmaceutical and cosmetic products. Upon administration, it is readily absorbed and rapidly converted into pantothenic acid within the body. Pantothenic acid is an essential component of Coenzyme A (CoA), a vital molecule in numerous metabolic pathways, including the synthesis of carbohydrates, proteins, and fats.

To understand the absorption, distribution, metabolism, and excretion (ADME) of D-Panthenol, robust pharmacokinetic studies are essential. The use of a deuterated internal standard, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for bioanalysis. This compound possesses nearly identical physicochemical properties to D-Panthenol, ensuring similar behavior during sample preparation and chromatographic analysis. However, its increased mass allows for distinct detection by the mass spectrometer, enabling precise correction for any variations in sample processing and instrument response.

Metabolic Pathway of D-Panthenol

D-Panthenol acts as a pro-vitamin. Following administration, it is enzymatically oxidized to form pantothenic acid, the biologically active form. Pantothenic acid is then utilized in the synthesis of Coenzyme A.

Metabolic Pathway of D-Panthenol DP D-Panthenol PA Pantothenic Acid (Vitamin B5) DP->PA Oxidation CoA Coenzyme A PA->CoA Biosynthesis Experimental Workflow cluster_study In-Life Phase cluster_analysis Bioanalytical Phase cluster_pk Pharmacokinetic Analysis Dosing D-Panthenol Administration (Oral or Topical) Sampling Blood/Stratum Corneum Sample Collection Dosing->Sampling Preparation Sample Preparation (Protein Precipitation) Sampling->Preparation LCMS LC-MS/MS Analysis (with this compound IS) Preparation->LCMS Data Data Acquisition LCMS->Data PK_Calc Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) Data->PK_Calc

Application Notes and Protocols: Quantitative Analysis of D-Panthenol in Biological Matrices using UHPLC-MS/MS with D-Panthenol-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the quantitative analysis of D-Panthenol in biological matrices, such as plasma or serum, using an Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method. The protocol incorporates the use of a stable isotope-labeled internal standard, D-Panthenol-d4, to ensure high accuracy and precision. This application note is intended to guide researchers, scientists, and drug development professionals in establishing a robust and reliable analytical method for pharmacokinetic studies, formulation development, and quality control of D-Panthenol.

Introduction

D-Panthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a widely used active ingredient in pharmaceutical and cosmetic products due to its moisturizing and wound-healing properties.[1][2][3] Upon topical or oral administration, D-Panthenol is converted to pantothenic acid, an essential component of Coenzyme A, which plays a vital role in cellular metabolism.[1][4] Accurate quantification of D-Panthenol in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

UHPLC-MS/MS offers superior sensitivity and selectivity for the analysis of small molecules in complex biological fluids. The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS assays as it effectively compensates for variations in sample preparation and matrix effects, leading to highly reliable results.

This protocol details the necessary materials, sample preparation procedures, optimized UHPLC and MS/MS parameters, and data analysis workflow for the successful quantification of D-Panthenol.

Experimental Protocols

Materials and Reagents
  • D-Panthenol analytical standard (≥98% purity)

  • This compound (isotopic purity ≥98%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Biological matrix (e.g., human plasma, rat serum)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve D-Panthenol and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the D-Panthenol primary stock solution with a 50:50 mixture of acetonitrile and water.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 1 µg/mL.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma or serum samples prior to LC-MS/MS analysis.

  • Thaw biological samples on ice.

  • Pipette 100 µL of the sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 1 µg/mL this compound internal standard working solution to each tube (except for blank matrix samples).

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the proteins.

  • Vortex the tubes vigorously for 30 seconds.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Method

Given the polar nature of D-Panthenol, a Hydrophilic Interaction Liquid Chromatography (HILIC) method is recommended for optimal retention and separation.[5][6][7]

UHPLC System: A high-pressure binary pump UHPLC system.

  • Column: HILIC Column, e.g., Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 95% B

    • 3.0 min: 50% B

    • 3.1 min: 95% B

    • 5.0 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Collision Gas: Argon.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Note: The following MRM transitions are proposed based on the chemical structures of D-Panthenol and this compound.[8][9] These parameters should be optimized on the specific instrument being used.

Data Presentation

Table 1: Proposed MRM Transitions and Mass Spectrometer Parameters

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
D-Panthenol206.2132.176.1502515
This compound210.2132.180.1502515

Table 2: Quantitative Data Summary

ParameterD-PanthenolThis compound
Retention Time (approx.) 2.5 min2.5 min
Linearity Range 1 - 1000 ng/mLN/A
Correlation Coefficient (r²) > 0.99N/A
Lower Limit of Quantification (LLOQ) 1 ng/mLN/A
Intra-day Precision (%RSD) < 15%N/A
Inter-day Precision (%RSD) < 15%N/A
Accuracy (% Recovery) 85 - 115%N/A

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (100 µL) add_is Add this compound (10 µL) sample->add_is ppt Protein Precipitation (300 µL Acetonitrile) add_is->ppt vortex Vortex (30s) ppt->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL onto UHPLC supernatant->injection separation HILIC Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of D-Panthenol calibration->quantification

Caption: Experimental workflow for the UHPLC-MS/MS analysis of D-Panthenol.

uhplc_msms_system cluster_uhplc UHPLC System cluster_ms Mass Spectrometer autosampler Autosampler pump Binary Pump autosampler->pump column HILIC Column pump->column esi ESI Source column->esi q1 Quadrupole 1 (Precursor Selection) esi->q1 q2 Quadrupole 2 (Collision Cell) q1->q2 q3 Quadrupole 3 (Product Selection) q2->q3 detector Detector q3->detector data_system Data System detector->data_system

Caption: Logical diagram of the UHPLC-MS/MS system components.

Conclusion

The UHPLC-MS/MS method described in this application note provides a robust and sensitive protocol for the quantification of D-Panthenol in biological matrices. The use of a HILIC column allows for the effective retention of the polar analyte, and the stable isotope-labeled internal standard ensures high accuracy and precision of the results. This method is well-suited for a variety of applications in pharmaceutical and cosmetic research, including pharmacokinetic analysis and quality control. The provided experimental details serve as a comprehensive guide for the implementation of this analytical technique.

References

Application Note: Analysis of D-Panthenol in Hair Care Formulations by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

D-Panthenol, the provitamin of D-pantothenic acid (Vitamin B5), is a widely utilized active ingredient in hair care formulations due to its excellent moisturizing, strengthening, and shine-enhancing properties.[1][2][3] Accurate quantification of D-Panthenol in finished products is crucial for ensuring product quality, efficacy, and compliance with regulatory standards.[4] This application note presents a detailed, reliable, and robust High-Performance Liquid Chromatography (HPLC) method for the determination of D-Panthenol in various hair care matrices, including shampoos, conditioners, and hair serums.

D-Panthenol lacks a strong UV chromophore, which can present analytical challenges, often requiring detection at low UV wavelengths where matrix interference can be significant.[4] The method described herein is optimized for sensitivity, specificity, and ease of use in a quality control laboratory setting. For even greater sensitivity and specificity, particularly in complex matrices, a UHPLC-MS method can be employed.[4][5]

Principle

This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The sample is first diluted and extracted to isolate the D-Panthenol from the complex hair care formulation matrix. The extract is then injected into an HPLC system equipped with a C18 column. D-Panthenol is separated from other components in the sample based on its polarity and detected by its absorbance at a low UV wavelength (typically 205-210 nm).[6][7][8] Quantification is achieved by comparing the peak area of D-Panthenol in the sample to that of a known concentration standard.

Experimental Protocols

Materials and Reagents
  • D-Panthenol reference standard (purity ≥ 99%)

  • HPLC grade Methanol

  • HPLC grade Acetonitrile

  • Potassium phosphate monobasic (KH₂PO₄) , analytical grade

  • Phosphoric acid (H₃PO₄) , analytical grade

  • Ultrapure water (18.2 MΩ·cm)

  • 0.45 µm Syringe filters (e.g., Nylon or PVDF)

  • Hair care product samples (shampoo, conditioner, serum)

Instrumentation and Chromatographic Conditions
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of 0.037 M monobasic potassium phosphate in water (adjusted to pH 3.2 with phosphoric acid) and methanol (90:10 v/v).[7]

  • Flow Rate: 1.5 mL/min[7]

  • Column Temperature: 30 °C

  • Detection Wavelength: 205 nm[7]

  • Injection Volume: 20 µL

  • Run Time: Approximately 10 minutes

Preparation of Solutions
  • Mobile Phase Preparation: Dissolve 5.03 g of KH₂PO₄ in 1 L of ultrapure water. Adjust the pH to 3.2 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of D-Panthenol reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with ultrapure water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL.[9] A typical calibration curve would include concentrations of 10, 25, 50, 75, and 100 µg/mL.

Sample Preparation

The sample preparation procedure may need to be adjusted based on the specific hair care matrix.

  • For Shampoos and other clear aqueous-based products:

    • Accurately weigh approximately 1 g of the product into a 50 mL volumetric flask.

    • Add approximately 25 mL of methanol and sonicate for 10 minutes to disperse the sample.[10]

    • Place the flask in a water bath at 40-50 °C for 5 minutes to ensure complete dispersion.[10]

    • Cool to room temperature and dilute to volume with ultrapure water.[10]

    • Centrifuge a portion of the solution at 5000 rpm for 10 minutes.[10]

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • For Conditioners and other emulsion-based products:

    • Accurately weigh approximately 0.625 g of the conditioner into a 50 mL centrifuge tube.[4]

    • Add ultrapure water to a total mass of 25 g and vortex to break the emulsion.[4]

    • Further dilute as necessary with the mobile phase to bring the D-Panthenol concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions in ascending order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of D-Panthenol against the concentration of the working standard solutions.

  • Determine the concentration of D-Panthenol in the sample solutions from the calibration curve.

Data Presentation

The quantitative performance of the HPLC method is summarized in the tables below.

Table 1: Chromatographic and System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Retention Time (min)-~3.2[6]
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 2000> 3000

Table 2: Method Validation Summary

ParameterResult
Linearity Range10 - 100 µg/mL[9]
Correlation Coefficient (r²)≥ 0.999[6]
Accuracy (% Recovery)98 - 102%[4]
Precision (% RSD)< 2.0%
Limit of Detection (LOD)0.3 µg/mL[11]
Limit of Quantitation (LOQ)1.0 µg/mL[11]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical procedure for D-Panthenol quantification in hair care products.

Caption: Workflow for D-Panthenol analysis in hair care products.

Signaling Pathway (Illustrative)

While D-Panthenol does not have a traditional signaling pathway, the following diagram illustrates its conversion to Pantothenic Acid and subsequent role in Coenzyme A synthesis, which is fundamental to its beneficial effects on hair.

d_panthenol_conversion DP D-Panthenol (in Hair Product) Absorption Absorption into Hair Shaft/Scalp DP->Absorption PA Pantothenic Acid (Vitamin B5) Absorption->PA Enzymatic Conversion CoA Coenzyme A Synthesis PA->CoA Effects Improved Hair Metabolism & Health (Moisture, Strength) CoA->Effects

Caption: Conversion of D-Panthenol to its active form.

Conclusion

The described RP-HPLC method is demonstrated to be suitable for the routine quality control analysis of D-Panthenol in a variety of hair care formulations. The method is specific, accurate, precise, and linear over a relevant concentration range. The sample preparation is straightforward, and the chromatographic run time is short, allowing for high throughput. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals to accurately quantify D-Panthenol in their products.

References

Application Note: Quantification of D-Panthenol in Pharmaceutical Gels Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

D-Panthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a common active ingredient in pharmaceutical and cosmetic gel formulations due to its moisturizing and wound-healing properties.[1] Accurate and precise quantification of D-Panthenol in these complex matrices is crucial for quality control and stability testing. This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of D-Panthenol in pharmaceutical gels. The described protocol is based on established methodologies and is suitable for routine analysis in a quality control laboratory.[2][3]

Experimental Protocol

1. Principle

This method utilizes isocratic RP-HPLC with UV detection to separate and quantify D-Panthenol from other components in a gel formulation.[4] The sample is diluted and injected into the HPLC system, where D-Panthenol is separated on a C18 column. Quantification is achieved by comparing the peak area of D-Panthenol in the sample to that of a standard of known concentration.[2][3]

2. Materials and Reagents

  • D-Panthenol reference standard

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Phosphoric acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • Acetonitrile (HPLC grade)

  • Pharmaceutical gel sample containing D-Panthenol

3. Instrumentation and Chromatographic Conditions

  • HPLC System: An isocratic HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2][3]

  • Mobile Phase: A filtered and degassed mixture of 0.037 M potassium phosphate monobasic in water (pH adjusted to 3.2 with phosphoric acid) and methanol (90:10 v/v).[2][3]

  • Flow Rate: 1.5 mL/min.[2][3]

  • Injection Volume: 50 µL.[2]

  • Detection Wavelength: 205 nm.[2][3]

  • Column Temperature: Ambient.

  • Data Acquisition: Chromatographic software for data collection and processing.[2]

4. Preparation of Standard Solutions

  • Stock Standard Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of D-Panthenol reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 100 µg/mL.[2][3]

5. Sample Preparation

  • Accurately weigh a portion of the pharmaceutical gel equivalent to a known amount of D-Panthenol.

  • Transfer the weighed gel sample to a volumetric flask.

  • Add a suitable volume of deionized water and sonicate to dissolve the gel and extract the D-Panthenol.[5]

  • Dilute to the mark with the mobile phase to achieve a theoretical D-Panthenol concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[2]

6. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of the D-Panthenol standards.

  • Inject the prepared sample solution.

  • Determine the concentration of D-Panthenol in the sample from the calibration curve using the peak area obtained.

Quantitative Data Summary

The following tables summarize the validation parameters for the described HPLC method, demonstrating its suitability for the quantification of D-Panthenol in pharmaceutical gels.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor≤ 21.2
Theoretical Plates≥ 2000> 6000[6]
Relative Standard Deviation (RSD) of Peak Area≤ 2.0%< 1.0%

Table 2: Method Validation Parameters

ParameterResult
Linearity Range10 - 100 µg/mL[2][3]
Correlation Coefficient (r²)0.996[2][3]
Limit of Detection (LOD)3 µg/mL[2]
Limit of Quantification (LOQ)8.5 µg/mL[2]
Accuracy (Recovery)98.0% - 101.0%[6]
Precision (Intra-day and Inter-day RSD)< 1.0%[4]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the quantification of D-Panthenol in a pharmaceutical gel using HPLC.

experimental_workflow prep Sample and Standard Preparation hplc HPLC Analysis prep->hplc Inject Samples and Standards data Data Acquisition and Processing hplc->data Generate Chromatograms quant Quantification data->quant Peak Integration and Calibration report Result Reporting quant->report Calculate Final Concentration sub_prep weigh Weigh Gel Sample dissolve Dissolve and Extract in Solvent filter Filter Sample standards Prepare Standard Solutions sub_hplc inject Inject into HPLC separate Chromatographic Separation detect UV Detection

Caption: Workflow for D-Panthenol quantification.

References

Application Notes: Quantification of D-Panthenol in Biological Matrices using Isotope Dilution Mass Spectrometry with D-Panthenol-d4

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

D-Panthenol, the alcohol analog of pantothenic acid (Vitamin B5), is a common ingredient in pharmaceutical and cosmetic products due to its moisturizing and wound-healing properties. Upon topical application or ingestion, D-Panthenol is readily converted to pantothenic acid, an essential precursor for the biosynthesis of coenzyme A (CoA).[1][2][3][4] CoA plays a pivotal role in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the Krebs cycle.[1][5][6] Accurate quantification of D-Panthenol in biological matrices is crucial for pharmacokinetic studies, formulation development, and toxicological assessments.

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high specificity and accuracy.[7][8] This method involves the addition of a known amount of a stable isotope-labeled internal standard (in this case, D-Panthenol-d4) to the sample. The isotopically labeled standard is chemically identical to the analyte and therefore behaves similarly during sample preparation and analysis, correcting for matrix effects and variations in instrument response. This application note provides a detailed protocol for the quantification of D-Panthenol in plasma using LC-MS/MS with this compound as the internal standard.

Principle of the Method

A known amount of this compound is spiked into the plasma sample. After protein precipitation and extraction, the sample is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The D-Panthenol and this compound are chromatographically separated from other matrix components and then detected by the mass spectrometer. Quantification is achieved by measuring the ratio of the peak area of the analyte (D-Panthenol) to that of the internal standard (this compound) and comparing this ratio to a calibration curve prepared with known concentrations of D-Panthenol and a constant concentration of this compound.

Protocols

1. Materials and Reagents

  • D-Panthenol (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

  • Microcentrifuge tubes

  • HPLC vials

2. Preparation of Standard Solutions

  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve D-Panthenol and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of D-Panthenol by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank samples) and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5-95% B

      • 5-7 min: 95% B

      • 7.1-10 min: 5% B

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • The specific MRM transitions for D-Panthenol and this compound should be optimized by infusing the individual standard solutions into the mass spectrometer.[9][10][11][12] The precursor ion will be the protonated molecule [M+H]+. The product ions will result from the fragmentation of the precursor ion in the collision cell.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
D-PanthenolTo be determinedTo be determined100To be determined
This compoundTo be determinedTo be determined100To be determined

5. Data Analysis and Quantification

  • Integrate the peak areas for the specified MRM transitions of D-Panthenol and this compound.

  • Calculate the peak area ratio of D-Panthenol to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the D-Panthenol calibration standards.

  • Determine the concentration of D-Panthenol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics of the described method.

ParameterResult
Linearity (Calibration Range) 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Accuracy (% Bias) Within ±15%
Precision (% RSD) < 15%
Limit of Quantification (LOQ) 1 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Recovery > 85%

Visualizations

Below are diagrams illustrating the metabolic pathway of D-Panthenol and the experimental workflow for its quantification.

metabolic_pathway DP D-Panthenol PA Pantothenic Acid (Vitamin B5) DP->PA Oxidation CoA Coenzyme A PA->CoA Multi-step enzymatic synthesis Metabolism Various Metabolic Pathways CoA->Metabolism Essential Cofactor

Caption: Metabolic conversion of D-Panthenol to Coenzyme A.

experimental_workflow Sample Plasma Sample Spike Spike with this compound Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC Injection MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental workflow for IDMS of D-Panthenol.

References

Troubleshooting & Optimization

addressing matrix effects with D-Panthenol-d4 internal standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the application of D-Panthenol-d4 as an internal standard (IS) in LC-MS/MS assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure accurate and reliable quantification by effectively addressing matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a deuterated form of D-Panthenol, meaning specific hydrogen atoms in the molecule have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen. It is an ideal stable isotope-labeled internal standard (SIL-IS) for the quantification of D-Panthenol or its active metabolite, pantothenic acid.[1][2] A SIL-IS is considered the gold standard in quantitative mass spectrometry because it has nearly identical chemical and physical properties to the analyte of interest.[3] This ensures it behaves similarly during sample extraction, chromatography, and ionization, making it highly effective at compensating for analytical variability.[1]

Q2: How does a SIL-IS like this compound correct for matrix effects?

A2: Matrix effect is the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine).[4] Because this compound is chemically almost identical to the unlabeled analyte, it experiences the same degree of ion suppression or enhancement.[3] By adding a known amount of this compound to every sample, calibrator, and quality control (QC) at the beginning of the workflow, a ratio of the analyte peak area to the IS peak area is used for quantification. This ratio remains consistent even if the absolute signal for both compounds varies due to matrix effects, thus ensuring accurate measurement.[1]

Q3: When in the experimental workflow should this compound be added?

A3: The internal standard should be added to all samples, including calibration standards and quality controls, at the very beginning of the sample preparation process.[5][6] This allows the IS to account for variability and analyte loss throughout all subsequent steps, including protein precipitation, liquid-liquid extraction, solid-phase extraction, evaporation, and injection.

Q4: Can I use a structural analog instead of this compound?

A4: While structural analogs can be used, they are less effective at correcting for matrix effects compared to a SIL-IS.[3] Analogs may have different extraction recoveries, chromatographic retention times, and ionization efficiencies, which can lead to biased results.[3] Regulatory bodies like the European Medicines Agency (EMA) strongly recommend the use of SIL-IS for bioanalytical method validations.

Experimental Protocols

Representative Protocol: Quantification of Pantothenic Acid in Human Plasma

This protocol provides a general framework for the quantification of pantothenic acid (the active metabolite of D-Panthenol) in human plasma using a deuterated internal standard and protein precipitation for sample cleanup.

1. Preparation of Standards and Reagents:

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Pantothenic Acid and its stable isotope-labeled internal standard (e.g., Pantothenic Acid-d4) in methanol.

  • Working Solutions: Prepare serial dilutions of the Pantothenic Acid stock solution in 50:50 methanol:water to create calibration standards. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in methanol.

  • Precipitation Solvent: Prepare the protein precipitation solvent by adding the internal standard working solution to acetonitrile (e.g., 100 ng/mL IS in acetonitrile). This solution should be kept chilled.

2. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the chilled protein precipitation solvent (acetonitrile containing the internal standard).

  • Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A typical gradient could be: 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (return to 5% B for re-equilibration).

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM). Representative (hypothetical) MRM transitions are listed in the table below. Note: These transitions must be optimized empirically on the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Pantothenic Acid220.190.115
Pantothenic Acid-d4224.194.115

Quantitative Data Summary

The following tables summarize representative validation data for a bioanalytical method using a stable isotope-labeled internal standard. These values are typical for a well-validated method and serve as a benchmark.

Table 1: Representative Recovery and Matrix Effect Data

Analyte ConcentrationRecovery (%)Matrix FactorIS-Normalized Matrix Factor
Low QC (e.g., 5 ng/mL)96.50.920.99
Mid QC (e.g., 50 ng/mL)98.20.890.98
High QC (e.g., 500 ng/mL)97.10.911.01
Recovery is calculated by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. A consistent recovery across concentration levels is desired.
Matrix Factor (MF) is the ratio of the analyte peak area in the presence of matrix to the peak area in a neat solution. An MF < 1 indicates ion suppression, while an MF > 1 indicates enhancement. The IS-Normalized MF should be close to 1, demonstrating effective compensation.

Table 2: Representative Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1.01.05105.08.5
Low5.04.8597.06.2
Mid50.051.5103.04.1
High500.0492.598.53.5
According to regulatory guidelines, accuracy should be within ±15% (±20% for LLOQ) of the nominal value, and precision (%CV) should not exceed 15% (20% for LLOQ).[5]

Visualized Workflows and Logic

G cluster_prep Sample Preparation cluster_analysis Analysis & Processing sample 1. Obtain Sample (Plasma, Calibrator, QC) spike 2. Spike with This compound IS sample->spike precip 3. Add Precipitation Solvent (e.g., ACN) spike->precip vortex 4. Vortex Mix precip->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant lcms 7. LC-MS/MS Analysis (MRM Mode) supernatant->lcms Inject integrate 8. Integrate Peak Areas (Analyte & IS) lcms->integrate ratio 9. Calculate Area Ratio (Analyte/IS) integrate->ratio quant 10. Quantify Concentration (from Calibration Curve) ratio->quant

Figure 1. General bioanalytical workflow using this compound internal standard.

Troubleshooting Guide

This guide addresses common issues encountered when using a SIL-IS like this compound.

Problem 1: High Variability in Internal Standard Peak Area Across a Run

  • Potential Causes:

    • Inconsistent Sample Preparation: Errors in pipetting the sample, IS solution, or precipitation solvent.

    • Evaporation Issues: Inconsistent evaporation of solvent during sample processing, leading to varying final concentrations.

    • LC Autosampler Malfunction: Inconsistent injection volumes.

    • Severe, Variable Matrix Effects: While a SIL-IS compensates for matrix effects, extreme and inconsistent ion suppression can still impact the signal and indicate a problem with the sample cleanup or chromatography.

  • Solutions:

    • Verify Pipetting Technique: Ensure all pipettes are calibrated and use proper technique.

    • Review Sample Handling: Ensure caps are sealed properly during vortexing and centrifugation steps. If using an evaporator, ensure consistent gas flow and temperature for all samples.

    • Perform Autosampler Check: Run a series of injections from the same vial to check for injection precision.

    • Evaluate Matrix Effects: Re-evaluate the matrix effect using post-column infusion or by comparing post-extraction spiked samples from different biological lots to neat standards.[4] Consider improving sample cleanup (e.g., switching from protein precipitation to SPE) or adjusting chromatography to separate the analyte from the suppressive region.

Problem 2: Low or No Internal Standard Signal

  • Potential Causes:

    • IS Addition Failure: The IS working solution was not added to the sample.

    • Incorrect MS/MS Parameters: The MRM transition, collision energy, or other source parameters for this compound are incorrect or not optimized.

    • IS Degradation: The IS stock or working solution has degraded.

    • Extreme Ion Suppression: The signal is suppressed below the limit of detection.

  • Solutions:

    • Prepare a "Neat" Sample: Prepare a simple solution of the IS in the final solvent and inject it directly to confirm the instrument is detecting the compound correctly. This verifies MS/MS parameters.

    • Review Preparation Steps: Double-check the standard operating procedure (SOP) to ensure the IS addition step was not missed.

    • Check IS Stability: Prepare a fresh working solution from the stock solution. If the problem persists, use a fresh stock solution.

    • Investigate Matrix: Inject a post-extraction spiked blank sample. If the signal is present in a neat standard but absent in the spiked sample, severe matrix suppression is the likely cause.

Problem 3: Analyte Signal Detected in Blank Samples (Crosstalk)

  • Potential Causes:

    • Contamination in IS: The this compound internal standard contains a small amount of unlabeled D-Panthenol as an impurity.

    • In-source Fragmentation: The deuterated IS loses its deuterium atoms in the mass spectrometer's ion source, generating an ion with the same mass as the unlabeled analyte.

  • Solutions:

    • Assess IS Purity: Analyze a high-concentration solution of the this compound IS working solution while monitoring the MRM transition for the unlabeled analyte. The response should be less than 5% of the IS response and less than 20% of the analyte response at the Lower Limit of Quantification (LLOQ).

    • Optimize Chromatography: Improve the chromatographic separation between the analyte and the IS. Even a slight separation can prevent crosstalk if the issue is related to saturation of the detector.

    • Choose a Different IS: If isotopic impurity is high, obtain a new, higher-purity batch of this compound.

G start High Variability in IS Peak Area? cause1 Inconsistent Sample Prep? start->cause1 Yes cause2 Autosampler Issue? start->cause2 No sol1 Verify Pipetting & Sample Handling cause1->sol1 cause3 Variable Matrix Suppression? cause2->cause3 No sol2 Check Injection Precision cause2->sol2 sol3 Improve Sample Cleanup or Chromatography cause3->sol3

References

Technical Support Center: D-Panthenol and D-Panthenol-d4 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic peak shape for D-Panthenol and its deuterated analog, D-Panthenol-d4.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common causes of poor peak shape (tailing or fronting) for D-Panthenol and this compound in reverse-phase HPLC?

Poor peak shape for D-Panthenol, a polar and basic compound, is often attributed to several factors in reverse-phase chromatography:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the basic amine functionality of D-Panthenol, leading to peak tailing.[1][2][3]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase influences the ionization state of D-Panthenol. If the pH is not optimized, it can result in inconsistent interactions with the stationary phase and cause peak distortion.[4][5]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak fronting.[1]

  • Mismatched Sample Solvent: If the sample solvent is significantly stronger (more organic) than the mobile phase, it can cause peak distortion and broadening.[6]

Q2: How can I improve the peak shape of D-Panthenol and this compound?

To address poor peak shape, consider the following troubleshooting steps:

  • Mobile Phase Optimization:

    • Adjust pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.2) with an acidic modifier like phosphoric acid or formic acid can suppress the ionization of residual silanol groups on the column, minimizing secondary interactions and reducing peak tailing.[3][7][8]

    • Buffer Addition: Incorporating a buffer, such as a phosphate buffer, into the mobile phase helps maintain a consistent pH and can mask silanol interactions.[1][8][9]

  • Column Selection:

    • Use an End-Capped Column: Employing a modern, high-purity silica column that is thoroughly end-capped will reduce the number of available silanol groups for secondary interactions.[1][3] C8 or C18 columns are commonly used.[7][8][9][10][11][12][13]

    • Consider a Different Stationary Phase: For highly polar compounds, alternative stationary phases like those used in Aqueous Normal Phase (ANP) or Hydrophilic Interaction Liquid Chromatography (HILIC) could be beneficial.[9][14]

  • Sample and Injection Optimization:

    • Dilute the Sample: If column overload is suspected, dilute the sample and re-inject to see if the peak shape improves.[1]

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase composition to ensure good peak focusing at the head of the column.[6]

Q3: My D-Panthenol peak is still tailing even after adjusting the mobile phase pH. What else can I do?

If peak tailing persists, consider these additional strategies:

  • Increase Buffer Concentration: A higher buffer concentration can be more effective at masking residual silanol activity.[1]

  • Use a Competitive Base: Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can competitively bind to the active silanol sites, preventing them from interacting with your analyte. However, be aware that TEA can be difficult to remove from the column and may affect MS detection.

  • Elevate Column Temperature: Increasing the column temperature can improve mass transfer and reduce viscosity, sometimes leading to sharper peaks. However, be mindful of the analyte's stability at higher temperatures.[15]

Q4: I am trying to separate D-Panthenol from its L-enantiomer. What type of column and mobile phase should I use?

For the chiral separation of panthenol enantiomers, a chiral stationary phase is necessary.[16][17]

  • Column: Amylose-based chiral columns, such as those with amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, have been shown to be effective.[16][18]

  • Mobile Phase: Normal-phase chromatography with a mobile phase consisting of a mixture of a non-polar solvent like hexane and an alcohol such as ethanol is often used. A common composition is hexane/ethanol (60/40, v/v).[16][18]

Experimental Protocols

Protocol 1: Reverse-Phase HPLC for D-Panthenol Quantification

This protocol is a general starting point for the analysis of D-Panthenol in formulations.

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[7]

    • Mobile Phase: A mixture of 0.037 M monobasic potassium phosphate in water (adjusted to pH 3.2 with 0.1% v/v phosphoric acid) and methanol (90:10 v/v).[7]

    • Flow Rate: 1.5 mL/min.[7]

    • Detection: UV at 205 nm.[7]

    • Injection Volume: 20 µL.[10]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing D-Panthenol in the mobile phase to achieve a final concentration within the linear range (e.g., 10-100 µg/mL).[7]

    • Filter the sample through a 0.45 µm membrane filter before injection.[7]

Protocol 2: Chiral Separation of Panthenol Enantiomers

This protocol is designed for the separation of D- and L-Panthenol.

  • Chromatographic System:

    • Column: Chiral stationary phase based on amylose tris(3,5-dimethylphenylcarbamate).[16]

    • Mobile Phase: Hexane/Ethanol (60/40, v/v).[16]

    • Flow Rate: 0.8 mL/min.[16][18]

    • Column Temperature: 25 °C.[16]

    • Detection: UV at 210 nm.[16]

  • Sample Preparation:

    • Dissolve the sample containing the panthenol enantiomers in the mobile phase.

    • Filter the sample through a suitable membrane filter prior to injection.

Data Presentation

Table 1: Recommended Starting Conditions for Reverse-Phase HPLC of D-Panthenol

ParameterRecommended ConditionReference
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 90:10 (v/v) 0.037 M KH2PO4 (pH 3.2) : Methanol
Flow Rate 1.5 mL/min
Detection UV at 205 nm
Injection Volume 20 µL[10]

Table 2: Chromatographic Conditions for Chiral Separation of Panthenol Enantiomers

ParameterRecommended ConditionReference
Column Amylose tris(3,5-dimethylphenylcarbamate)[16]
Mobile Phase 60:40 (v/v) Hexane : Ethanol[16]
Flow Rate 0.8 mL/min[16][18]
Temperature 25 °C[16]
Detection UV at 210 nm[16]

Visualizations

Troubleshooting_Workflow start Poor Peak Shape Observed (Tailing or Fronting) check_overload Is it Peak Fronting? start->check_overload dilute_sample Dilute Sample and Re-inject check_overload->dilute_sample Yes check_tailing Is it Peak Tailing? check_overload->check_tailing No good_peak Acceptable Peak Shape dilute_sample->good_peak optimize_mp Optimize Mobile Phase check_tailing->optimize_mp Yes check_ph Adjust pH (2.5-3.2) Add Buffer optimize_mp->check_ph check_column Evaluate Column check_ph->check_column use_endcapped Use High-Purity, End-Capped Column check_column->use_endcapped further_steps Further Optimization use_endcapped->further_steps increase_temp Increase Column Temperature further_steps->increase_temp increase_temp->good_peak Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Dissolve Sample in Mobile Phase filter_sample Filter through 0.45 µm membrane sample_prep->filter_sample inject_sample Inject Sample onto C18 or Chiral Column filter_sample->inject_sample separation Isocratic or Gradient Elution inject_sample->separation detection UV Detection (205-210 nm) separation->detection analyze_peak Analyze Peak Shape and Retention Time detection->analyze_peak

References

Technical Support Center: Optimizing MS/MS Transitions for D-Panthenol-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Panthenol-d4. Our aim is to help you overcome common challenges encountered during the optimization of MS/MS transitions for this deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for this compound in positive electrospray ionization (ESI+) mode?

A1: this compound has a molecular weight of approximately 209.28 g/mol . In positive ESI mode, the most common adduct is the protonated molecule, [M+H]⁺. Therefore, you should look for a precursor ion with an m/z of approximately 210.3.

Q2: What are the most common product ions for this compound?

A2: While the exact fragmentation pattern can be instrument-dependent, based on the structure of D-Panthenol, common fragmentation pathways involve the cleavage of the amide bond and loss of water from the multiple hydroxyl groups. See the table below for predicted product ions.

Q3: How does the deuterium labeling in this compound affect its fragmentation compared to the non-deuterated form?

A3: The four deuterium atoms are located on the propanolamine side chain. Fragmentation pathways involving this part of the molecule will result in product ions with a corresponding mass shift of +4 Da compared to the non-deuterated D-Panthenol. Fragmentation of the pantoyl portion of the molecule should yield product ions with the same m/z as those from the non-deuterated analog.

Q4: What is a good starting point for collision energy (CE) optimization?

A4: A good starting point for collision energy is to perform a product ion scan and ramp the collision energy from 10 to 40 eV. The optimal CE will be the value that gives the highest intensity for the desired product ion. For small molecules like this compound, optimal collision energies are typically in the range of 15-35 eV.[1]

Q5: Why am I seeing a weak or no signal for my precursor ion?

A5: A weak or absent precursor ion signal could be due to several factors, including incorrect source parameters (e.g., capillary voltage, gas flow, temperature), poor ionization efficiency of the analyte in the chosen mobile phase, or issues with the sample itself (e.g., low concentration, degradation). Ensure your mobile phase is compatible with ESI+ and consider the use of additives like formic acid or ammonium formate to promote protonation.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
No or Low Precursor Ion Intensity 1. Suboptimal source conditions. 2. Inefficient ionization. 3. Low analyte concentration. 4. Analyte degradation.1. Optimize source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow and temperature). 2. Ensure the mobile phase promotes ionization (e.g., acidic pH for positive mode). Consider adding 0.1% formic acid. 3. Prepare a fresh, more concentrated solution of this compound for initial tuning. 4. Check the stability of your analyte in the prepared solution.
Multiple Precursor Ions Observed 1. In-source fragmentation. 2. Formation of different adducts (e.g., [M+Na]⁺, [M+K]⁺).1. Reduce the fragmentor or cone voltage to minimize in-source fragmentation. 2. Use high-purity mobile phase solvents and additives to minimize sodium and potassium adducts. If adducts are consistently observed, you may consider optimizing one as the precursor ion if it provides a stable and intense signal.
Unstable or Inconsistent Product Ion Signal 1. Suboptimal collision energy. 2. Matrix effects from the sample. 3. Instrument instability.1. Perform a collision energy optimization experiment for each product ion to find the value that yields the most stable and intense signal. 2. Dilute the sample or improve sample preparation to reduce matrix suppression or enhancement. 3. Ensure the mass spectrometer is properly calibrated and stabilized.
Poor Fragmentation Efficiency 1. Collision energy is too low. 2. The selected precursor ion is very stable.1. Gradually increase the collision energy and monitor the intensity of the product ions. 2. If the protonated molecule is too stable, consider optimizing a different adduct (e.g., [M+NH₄]⁺) as the precursor, as it may fragment more readily.
Crosstalk Between Transitions 1. Insufficient chromatographic separation from interfering compounds. 2. Selection of non-specific product ions.1. Optimize the LC method to ensure baseline separation of this compound from any isobaric interferences. 2. Choose product ions that are unique to this compound and less likely to be produced by co-eluting compounds.

Data Presentation: Predicted MS/MS Transitions for this compound

The following table summarizes the predicted m/z values for the precursor ion and potential product ions of this compound. These values should be used as a starting point for your method development and optimization.

AnalytePrecursor Ion [M+H]⁺ (m/z)Predicted Product Ion (m/z)Neutral Loss
This compound210.3121.1C₄H₇D₄NO
93.1C₃H₃D₄O₂
76.1C₃H₈O₂

Experimental Protocols

Protocol 1: Precursor Ion Identification

  • Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Set the mass spectrometer to perform a full scan in positive ion mode over a mass range that includes the expected precursor ion m/z (e.g., m/z 100-300).

  • Optimize source parameters (capillary voltage, gas flows, and temperatures) to maximize the intensity of the [M+H]⁺ ion at m/z 210.3.

Protocol 2: Product Ion Identification and Collision Energy Optimization

  • Set the mass spectrometer to product ion scan mode, selecting the m/z of the precursor ion identified in Protocol 1 (m/z 210.3).

  • Infuse the this compound solution as described above.

  • Ramp the collision energy (CE) across a relevant range (e.g., 10-40 eV) and observe the fragmentation pattern.

  • Identify the most abundant and stable product ions.

  • To optimize the CE for each selected product ion, perform a series of experiments where you monitor the intensity of a specific precursor/product ion pair while varying the CE in smaller increments (e.g., 2 eV steps) around the value that initially gave the highest intensity. The optimal CE is the value that produces the maximum signal intensity for that transition.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry A Prepare 1 µg/mL This compound Solution B Direct Infusion A->B Introduce Sample C Full Scan (Q1) Identify Precursor Ion B->C Ionization D Product Ion Scan (Q3) Identify Product Ions C->D Select Precursor E Optimize Collision Energy D->E Select Transitions F Develop MRM Method E->F Finalize Parameters

Caption: Experimental workflow for optimizing MS/MS transitions.

troubleshooting_logic Start Start Optimization Signal Precursor Signal Detected? Start->Signal OptimizeSource Optimize Source Parameters Signal->OptimizeSource No Fragmentation Good Fragmentation? Signal->Fragmentation Yes CheckConcentration Check Analyte Concentration/Stability OptimizeSource->CheckConcentration CheckConcentration->Signal OptimizeCE Optimize Collision Energy Fragmentation->OptimizeCE No SelectTransitions Select Product Ions Fragmentation->SelectTransitions Yes OptimizeCE->Fragmentation StableSignal Signal Stable? SelectTransitions->StableSignal CheckMatrix Investigate Matrix Effects StableSignal->CheckMatrix No FinalMethod Final MRM Method StableSignal->FinalMethod Yes CheckMatrix->StableSignal

Caption: Logic diagram for troubleshooting MS/MS optimization.

References

Technical Support Center: Troubleshooting D-Panthenol-d4 Signal Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Panthenol-d4. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the experimental use of this compound, particularly focusing on signal variability in analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to specific problems you may encounter.

Q1: I am observing significant variability in my this compound signal between injections in my LC-MS/MS analysis. What are the potential causes?

A1: Signal instability for deuterated internal standards like this compound can stem from several factors, broadly categorized as issues with sample preparation, chromatographic conditions, or mass spectrometer performance.[1] Fluctuating responses for samples with the same analyte concentration can lead to significant variability in measured outcomes. An example of this would be the internal standard peak areas varying significantly from sample to sample within the same batch.

Here is a systematic approach to troubleshooting this issue:

Troubleshooting Workflow for this compound Signal Variability

cluster_0 Initial Observation cluster_1 Investigation Areas cluster_2 Specific Checks start Variable this compound Signal sample_prep Sample Preparation start->sample_prep chromatography Chromatography start->chromatography ms_system Mass Spectrometer start->ms_system stability Analyte Stability (pH, Temp, Light) sample_prep->stability extraction Extraction Consistency sample_prep->extraction matrix Matrix Effects sample_prep->matrix column_health Column Performance chromatography->column_health mobile_phase Mobile Phase Integrity chromatography->mobile_phase flow_rate Flow Rate Consistency chromatography->flow_rate source Ion Source Cleanliness ms_system->source parameters MS Parameters Optimization ms_system->parameters calibration Mass Calibration ms_system->calibration

Caption: A logical workflow for troubleshooting this compound signal variability.

Q2: My this compound signal is progressively decreasing throughout my analytical run. What should I investigate?

A2: A gradual decrease in signal intensity for an internal standard during a run can be indicative of several issues. One common cause is the accumulation of matrix components on the analytical column or in the mass spectrometer's ion source, leading to ion suppression. It is also possible that the this compound itself is not stable under the analytical conditions over the duration of the run.

Key areas to investigate:

  • Sample Matrix Effects: Complex biological or cosmetic matrices can contain endogenous components that co-elute with this compound and suppress its ionization.

  • Column Contamination: Buildup of non-volatile matrix components on the column can lead to peak shape distortion and a decrease in signal intensity over time.

  • Ion Source Contamination: Deposition of contaminants on the ion source components (e.g., the ESI probe) can reduce ionization efficiency.

  • Analyte Stability in Autosampler: this compound may be degrading in the autosampler over the course of the run, especially if the temperature is not controlled or if it is sensitive to light.

Q3: I suspect deuterium exchange is occurring with my this compound standard. How can I confirm this and what can I do to prevent it?

A3: Deuterium exchange, the replacement of deuterium atoms on your standard with hydrogen atoms from the solvent or matrix, can be a significant issue with deuterated internal standards. This can lead to a decrease in the this compound signal and an increase in the signal of the unlabeled D-Panthenol.

Confirmation and Prevention of Deuterium Exchange:

  • Mass Spectrum Analysis: Look for an increase in the M+0 or M+1 peaks corresponding to the unlabeled D-Panthenol in your standard solutions over time.

  • pH Control: Deuterium exchange can be catalyzed by acidic or basic conditions. Ensure the pH of your mobile phase and sample diluent is neutral (around pH 4-6), where D-Panthenol is most stable.[2][3]

  • Solvent Choice: Avoid highly protic solvents or solutions with high concentrations of acids or bases for storing your stock and working solutions.

  • Temperature: Higher temperatures can accelerate the rate of deuterium exchange. Store your standards at low temperatures and keep the autosampler cool.

Q4: What are the optimal instrument settings for this compound analysis by LC-MS/MS?

A4: The optimal instrument settings will be specific to your LC-MS/MS system. However, here are some general guidelines and starting points for method development.

ParameterRecommendation
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 210.1 (for [M+H]+) or 232.1 (for [M+Na]+)
Product Ions (Q3) Likely fragments include ions corresponding to the loss of water and parts of the side chain. Based on the fragmentation of unlabeled D-Panthenol, potential product ions to monitor would be around m/z 133, 114, and 76. The most abundant and specific fragment should be chosen for quantification.
Collision Energy (CE) This will need to be optimized for your specific instrument, but a starting range of 10-30 eV is reasonable.
LC Column A C18 reversed-phase column is commonly used for D-Panthenol analysis.[4]
Mobile Phase A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., 0.1% formic acid) is a good starting point.

Note: The precursor ion for this compound will be higher than that of unlabeled D-Panthenol (m/z 206.14) due to the mass of the deuterium atoms.[4] A study on dexpanthenol-d6 used an m/z of 212.29.[4] The exact precursor m/z for this compound will depend on the number of deuterium atoms.

Experimental Protocols

Protocol 1: Sample Preparation of a Cosmetic Cream for this compound Analysis

This protocol is adapted from a method for the analysis of D-Panthenol in cosmetics.[1]

  • Sample Weighing: Accurately weigh approximately 1 gram of the cosmetic cream into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Spike the sample with a known amount of this compound working solution.

  • Extraction:

    • Add 10 mL of a water-immiscible organic solvent (e.g., ethyl acetate).

    • Add 10 mL of water.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Aqueous Phase Collection: Carefully collect the aqueous (lower) layer containing the this compound and transfer it to a clean centrifuge tube.

  • Protein Precipitation (if necessary for complex matrices):

    • Add a precipitating agent, such as a solution of potassium ferrocyanide and zinc acetate.[1]

    • Vortex and centrifuge to pellet the precipitated proteins and other macromolecules.

  • Solid Phase Extraction (SPE) for Cleanup and Concentration:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the this compound with a suitable solvent, such as 40% methanol in water.[1]

  • Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Protocol 2: Generic Liquid Chromatography Method for this compound

This is a general-purpose method that can be optimized for your specific application.

ParameterCondition
LC System: Agilent 1200 Series or equivalent
Column: C18, 2.1 x 100 mm, 3.5 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 5% B to 95% B over 10 minutes, then re-equilibrate
Flow Rate: 0.3 mL/min
Column Temperature: 40 °C
Injection Volume: 5 µL
UV Detector (for troubleshooting): 210 nm

Data Presentation

Table 1: Potential Precursor and Product Ions for D-Panthenol and this compound

CompoundPrecursor Ion (m/z)Proposed Product Ions (m/z)Notes
D-Panthenol206.1 ([M+H]+)133.1, 114.1, 76.1Based on published fragmentation data. The most intense and specific ion should be selected.
This compound210.1 ([M+H]+)137.1, 118.1, 80.1Predicted based on a +4 Da shift from the unlabeled fragments. These transitions must be confirmed experimentally.

Table 2: Stability of D-Panthenol under Different Conditions

ConditionStabilityRecommendation
pH Most stable at pH 4-6.[2][3] Less stable in acidic or alkaline solutions.Maintain sample and mobile phase pH within this range.
Temperature Stable at room temperature for short periods.[5] Heating above 70-75°C can cause racemization.[2]Store stock solutions refrigerated or frozen. Use a cooled autosampler for long analytical runs.
Light Fairly stable to light.[3]Use amber vials for long-term storage as a precaution.

Visualizations

Diagram 1: Potential Fragmentation Pathway of Protonated D-Panthenol

cluster_0 Fragmentation of [D-Panthenol+H]+ cluster_1 Primary Fragments cluster_2 Secondary Fragments parent [M+H]+ (m/z 206.1) frag1 Loss of H2O (m/z 188.1) parent->frag1 -H2O frag2 Cleavage of amide bond (m/z 133.1) parent->frag2 -C4H9NO2 frag3 Further fragmentation (m/z 114.1, 76.1) frag2->frag3

Caption: Proposed fragmentation of D-Panthenol in positive ESI mode.

References

selecting the right chromatography column for D-Panthenol analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting the appropriate chromatography column for D-Panthenol (Provitamin B5) analysis. It includes detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatography techniques for D-Panthenol analysis?

A1: The most prevalent techniques for D-Panthenol analysis are High-Performance Liquid Chromatography (HPLC) based. The specific modes include Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and chiral chromatography for enantiomeric separation.

Q2: Which type of column is recommended for routine quantification of D-Panthenol in pharmaceutical or cosmetic formulations?

A2: For routine analysis, a C18 column is a common and effective choice.[1][2][3] These columns are versatile and can be used with simple mobile phases, such as a mixture of a phosphate buffer and an organic solvent like methanol or acetonitrile.[2]

Q3: When should I consider a HILIC column for D-Panthenol analysis?

A3: A HILIC column is beneficial when analyzing D-Panthenol in complex matrices where enhanced retention of polar compounds is necessary. One study successfully used a Kromasil 60-S Hilic D C18 column for the determination of panthenol.[4][5]

Q4: Is it necessary to perform chiral separation for D-Panthenol?

A4: Chiral separation is crucial when you need to differentiate between the D- and L-enantiomers of panthenol. D-Panthenol is the biologically active form, and its purity is a critical quality attribute in pharmaceutical products. Several chiral stationary phases (CSPs) have been shown to be effective for this purpose.[6][7]

Q5: What detection method is typically used for D-Panthenol analysis?

A5: UV detection is commonly employed for D-Panthenol analysis, with wavelengths typically set between 200 nm and 210 nm.[2][4][8]

Chromatography Column Selection Guide

Choosing the right column is paramount for successful D-Panthenol analysis. The following diagram outlines a logical workflow for selecting the most suitable column based on your analytical needs.

Column Selection Workflow Workflow for D-Panthenol Chromatography Column Selection start Start: Define Analytical Goal goal What is the primary analytical objective? start->goal routine_quant Routine Quantification (Total Panthenol) goal->routine_quant Quantification chiral_sep Enantiomeric Separation (D- vs. L-Panthenol) goal->chiral_sep Isomer Purity complex_matrix Analysis in Complex Matrix (e.g., herbal extracts) goal->complex_matrix Complex Sample c18_column Use a C18 Column routine_quant->c18_column chiral_column Select a Chiral Stationary Phase (CSP) (e.g., Amylose-based) chiral_sep->chiral_column hilic_column Consider a HILIC Column complex_matrix->hilic_column Troubleshooting Guide Troubleshooting Common Issues in D-Panthenol Analysis start Problem Observed peak_tailing Peak Tailing or Asymmetry start->peak_tailing poor_resolution Poor Resolution start->poor_resolution retention_shift Retention Time Shift start->retention_shift sol1 Check mobile phase pH Adjust if necessary peak_tailing->sol1 Possible Cause: Secondary Interactions sol2 Ensure column is not overloaded Dilute sample peak_tailing->sol2 Possible Cause: Column Overload sol3 Optimize mobile phase composition (e.g., organic modifier ratio) poor_resolution->sol3 Possible Cause: Inadequate Separation sol4 Decrease flow rate poor_resolution->sol4 Possible Cause: High Flow Rate sol5 Check for leaks in the system retention_shift->sol5 Possible Cause: System Leak sol6 Ensure consistent column temperature retention_shift->sol6 Possible Cause: Temperature Fluctuation sol7 Prepare fresh mobile phase retention_shift->sol7 Possible Cause: Mobile Phase Degradation

References

Technical Support Center: D-Panthenol and D-Panthenol-d4 Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Panthenol and its deuterated analog, D-Panthenol-d4. The following information addresses common issues related to the impact of the mobile phase on their chromatographic retention.

Frequently Asked Questions (FAQs)

Q1: What is the expected retention behavior of D-Panthenol and this compound in reversed-phase HPLC?

In reversed-phase high-performance liquid chromatography (HPLC), D-Panthenol, being a polar molecule, typically exhibits relatively short retention times. The retention is influenced by the mobile phase composition, particularly the ratio of aqueous to organic solvent. This compound, the deuterated internal standard, is expected to have a slightly shorter retention time than its non-deuterated counterpart. This phenomenon, known as the deuterium isotope effect, is due to subtle differences in polarity and hydrophobic interactions between the deuterated and non-deuterated forms. While generally minimal, this difference in retention is a critical consideration for accurate quantification.

Q2: How does the mobile phase pH affect the retention of D-Panthenol?

The pH of the mobile phase can influence the ionization state of D-Panthenol, which in turn affects its retention. D-Panthenol is an alcohol and is generally neutral over a wide pH range. However, acidic modifiers like phosphoric acid or formic acid are often added to the mobile phase to improve peak shape and ensure consistent ionization. For reproducible results, maintaining a consistent and well-buffered mobile phase pH is crucial.[1][2][3]

Q3: What are the recommended starting mobile phase conditions for separating D-Panthenol and this compound?

A common starting point for the analysis of D-Panthenol on a C18 column is a mobile phase consisting of a mixture of water and a polar organic solvent, such as acetonitrile or methanol. An acidic modifier is typically included. Based on literature, a mobile phase of acetonitrile and a low concentration of phosphoric acid in water has been shown to be effective.[1][3] The exact ratio of organic to aqueous phase will need to be optimized to achieve the desired retention and separation.

Q4: Can D-Panthenol and this compound co-elute, and how can I resolve this?

Yes, due to their structural similarity, co-elution of D-Panthenol and this compound is a possibility, especially with non-optimized chromatographic conditions. To resolve co-elution, you can try the following:

  • Decrease the organic solvent strength: Reducing the percentage of acetonitrile or methanol in the mobile phase will generally increase the retention of both compounds, potentially improving their separation.

  • Optimize the mobile phase pH: A slight adjustment in the pH of the mobile phase can sometimes subtly alter the selectivity between the two compounds.

  • Use a lower flow rate: Decreasing the flow rate can enhance separation efficiency.

  • Employ a shallower gradient: If using a gradient elution, a less steep gradient can improve the resolution between closely eluting peaks.

  • Evaluate a different stationary phase: While C18 columns are common, a column with a different selectivity (e.g., a phenyl-hexyl or a polar-embedded phase) might provide the necessary resolution.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Mobile phase pH is inappropriate for the analyte.Adjust the mobile phase pH using a suitable buffer or acid modifier. For D-Panthenol, a slightly acidic mobile phase (e.g., with 0.1% phosphoric acid) often improves peak shape.[1][3]
Column overload.Reduce the injection volume or the concentration of the sample.
Secondary interactions with the stationary phase.Add a competing agent to the mobile phase, such as a small amount of an amine modifier if analyzing basic compounds, though D-Panthenol is neutral. Ensure the column is well-conditioned.
Inconsistent Retention Times Fluctuation in mobile phase composition.Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the pump performance.
Temperature variations.Use a column oven to maintain a constant temperature.
Column equilibration is insufficient.Allow the column to equilibrate with the mobile phase for a sufficient time before starting the analytical run.
No or Low Signal Incorrect detection wavelength.The UV absorbance maximum for D-Panthenol is around 210 nm. Ensure your detector is set to an appropriate wavelength.[1]
Sample degradation.Prepare fresh samples and standards. D-Panthenol can be susceptible to degradation under certain conditions.
Co-elution of D-Panthenol and this compound Insufficient chromatographic resolution.Refer to the solutions provided in FAQ Q4. The key is to subtly alter the mobile phase conditions to exploit the small differences in interaction between the deuterated and non-deuterated forms with the stationary phase.

Experimental Protocols

The following tables summarize typical experimental conditions for the analysis of D-Panthenol. These can be used as a starting point for method development and optimization for the simultaneous analysis of D-Panthenol and this compound.

Table 1: HPLC Method for D-Panthenol Analysis
ParameterConditionReference
Column Primesep 200, 4.6 x 150 mm, 5 µm[4]
Mobile Phase 5% Acetonitrile, 95% Water with 0.1% H₃PO₄[4]
Flow Rate 1.0 mL/min[4]
Detection UV at 200 nm[4]
Injection Volume 10 µL[4]
Temperature Ambient[4]
Table 2: HPLC Method for D-Panthenol in the Presence of Other Active Ingredients
ParameterConditionReference
Column Kromasil 60-S Hilic D C18, 250x4.6 mm, 5 µm[1]
Mobile Phase 10% Methanol, 90% 20 mM Potassium Phosphate Dibasic (pH 6)[1]
Flow Rate 1.0 mL/min[1]
Detection UV at 210 nm[1]
Temperature 30°C[1]
Table 3: Gradient HPLC Method for D-Panthenol
ParameterConditionReference
Column XSelect CSH C18, 3.0 × 150 mm, 3.5 µm[2]
Mobile Phase A 0.001% v/v Phosphoric Acid in Water[2]
Mobile Phase B Acetonitrile[2]
Gradient Time-based gradient (specifics in reference)[2]
Flow Rate 0.8 mL/min[2]
Detection UV (wavelength not specified)[2]
Injection Volume 20 µL[2]
Temperature Room Temperature[2]

Visualization of Mobile Phase Impact

The following diagram illustrates the logical relationship between mobile phase parameters and their effect on the retention of D-Panthenol and this compound.

MobilePhase Mobile Phase Composition OrganicSolvent Organic Solvent (e.g., Acetonitrile) MobilePhase->OrganicSolvent Contains AqueousPhase Aqueous Phase (e.g., Water) MobilePhase->AqueousPhase Contains Modifier Modifier (e.g., Phosphoric Acid) MobilePhase->Modifier Contains Retention Analyte Retention OrganicSolvent->Retention Decreases AqueousPhase->Retention Increases Modifier->Retention Influences (Peak Shape) DPanthenol D-Panthenol Retention->DPanthenol Affects DPanthenol_d4 This compound Retention->DPanthenol_d4 Affects (Slightly Less) Separation Separation (Resolution) DPanthenol->Separation DPanthenol_d4->Separation

Caption: Impact of Mobile Phase on Analyte Retention and Separation.

References

handling D-Panthenol-d4 stock solution stability and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of D-Panthenol-d4 stock solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder and stock solutions?

A1: For optimal stability, this compound powder should be stored in a tightly sealed container in a dry, well-ventilated place at 2-8°C.[1][2] Stock solutions should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent degradation from repeated freeze-thaw cycles.[3][4]

Q2: What solvents are recommended for preparing this compound stock solutions?

A2: this compound is soluble in water, ethanol, and methanol.[3][4] For most biological experiments, sterile, nuclease-free water is the recommended solvent.

Q3: How stable is this compound in aqueous solution?

A3: this compound is most stable in aqueous solutions with a pH between 4 and 6.[5][6] It is less stable in strongly acidic or alkaline solutions due to hydrolytic cleavage.[5][6]

Q4: Is this compound sensitive to light or temperature?

A4: this compound is fairly stable to air and light.[7][8] However, it is sensitive to heat. Exposure to temperatures above 70°C can cause racemization, converting the biologically active D-form to the inactive L-form.[5][6][7] For handling viscous this compound, gentle warming to no more than 65°C for a short period is acceptable.[5]

Q5: What are the primary degradation products of this compound?

A5: The primary degradation of this compound occurs via hydrolysis of the amide bond, yielding pantolactone-d4 and 3-aminopropanol.

Q6: Is the stability of this compound different from that of D-Panthenol?

A6: While specific stability studies on this compound are limited in publicly available literature, the stability profile is expected to be very similar to that of non-deuterated D-Panthenol. The substitution of hydrogen with deuterium atoms is generally not expected to significantly alter the chemical stability under typical storage and experimental conditions. However, a slight kinetic isotope effect might lead to minor differences in degradation rates.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpectedly low experimental results. Degradation of this compound stock solution.Prepare fresh stock solutions. Ensure proper storage conditions (pH 4-6, protected from heat). Verify the pH of your experimental buffers.
Precipitate observed in the stock solution upon thawing. Crystallization at low temperatures.[5]Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate.[4] This is not indicative of degradation.
Inconsistent results between experiments. Multiple freeze-thaw cycles of the stock solution.Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing.[3][4]
Discoloration of the stock solution. Potential contamination or degradation.Discard the solution and prepare a fresh stock from the powder. Ensure the use of sterile solvents and containers.

Stability Data

The following tables summarize the stability of D-Panthenol under various stress conditions. This data can be used as a proxy for the expected stability of this compound.

Table 1: Forced Degradation of Dexpanthenol (the active form of D-Panthenol) [5]

Stress Condition Duration % Degradation
0.1 M HCl6 hours0.62
0.1 M NaOH6 hoursTime-dependent hydrolysis
3% H₂O₂1 hourStable
Heat (40°C)6 hours0.97
UV Light (254 nm)1 hour0.54

Table 2: Recommended Storage Conditions and Shelf-Life

Form Storage Temperature Recommended pH (Aqueous Solution) Shelf-Life
Powder 2-8°C[1][2]N/AMinimum 2 years (unopened)[5]
Stock Solution -20°C[3][4]4-6[5][6]1 month[3][4]
Stock Solution -80°C[3][4]4-6[5][6]6 months[3][4]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Aqueous Stock Solution

  • Materials: this compound powder, sterile nuclease-free water, sterile conical tube, analytical balance.

  • Procedure:

    • Weigh the required amount of this compound powder using an analytical balance in a sterile environment. (Molecular Weight of this compound will be slightly higher than D-Panthenol, please refer to the certificate of analysis).

    • Transfer the powder to a sterile conical tube.

    • Add the calculated volume of sterile nuclease-free water to achieve a final concentration of 100 mM.

    • Gently vortex or sonicate at room temperature until the powder is completely dissolved.

    • Filter the solution through a 0.22 µm sterile filter into a new sterile tube.

    • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Accelerated Stability Study of this compound Stock Solution

This protocol is adapted from forced degradation studies on Dexpanthenol.[5]

  • Materials: Prepared this compound stock solution (e.g., 1 mg/mL), 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, UV lamp (254 nm), water bath, HPLC system with a C18 column.

  • Procedure:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at room temperature. Take samples at 0, 1, 2, and 6 hours. Neutralize with 0.1 M NaOH before analysis.

    • Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature. Take samples at 0, 1, 2, and 6 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep in the dark at room temperature for 1 hour.

    • Thermal Degradation: Heat the stock solution at 40°C. Take samples at 0, 1, 2, and 6 hours. Cool to room temperature before analysis.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 1 hour.

    • Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of this compound remaining. A suitable starting point for method development would be a C18 column with a mobile phase of phosphate buffer and methanol.[5]

Visualizations

degradation_pathway DPd4 This compound PLd4 Pantolactone-d4 DPd4->PLd4 Hydrolysis (Acidic or Alkaline Conditions) AP 3-Aminopropanol DPd4->AP Hydrolysis (Acidic or Alkaline Conditions)

Caption: Degradation pathway of this compound via hydrolysis.

experimental_workflow cluster_prep Stock Solution Preparation cluster_stability Stability Testing prep_start Weigh this compound prep_dissolve Dissolve in Solvent prep_start->prep_dissolve prep_filter Sterile Filter prep_dissolve->prep_filter prep_aliquot Aliquot prep_filter->prep_aliquot prep_store Store at -20°C / -80°C prep_aliquot->prep_store stability_start Expose Aliquots to Stress Conditions prep_store->stability_start Use for Experiment stability_sample Sample at Time Points stability_start->stability_sample stability_analyze Analyze by HPLC stability_sample->stability_analyze stability_end Determine Degradation Rate stability_analyze->stability_end

Caption: Experimental workflow for this compound stock solution handling.

References

correcting for isotopic crosstalk in D-Panthenol quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate quantification of D-Panthenol using isotopic labeling and mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on correcting for isotopic crosstalk.

Frequently Asked Questions (FAQs)

Q1: What is isotopic crosstalk and why is it a problem in D-Panthenol quantification?

A1: Isotopic crosstalk, or interference, occurs when the isotopic signature of the analyte (D-Panthenol) overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS), or vice versa. D-Panthenol contains naturally occurring heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O). These isotopes contribute to signals at higher mass-to-charge ratios (m/z). If the mass difference between D-Panthenol and its SIL-IS is small, the isotopic peaks of D-Panthenol can contribute to the signal of the SIL-IS, leading to an overestimation of the internal standard concentration. This can result in the underestimation of the native D-Panthenol concentration in the sample, causing inaccurate and unreliable results.

Q2: What is the most common stable isotope-labeled internal standard for D-Panthenol?

A2: A commonly used stable isotope-labeled internal standard for D-Panthenol is D-Panthenol-d6. In this molecule, six hydrogen atoms are replaced with deuterium (²H or D), a stable isotope of hydrogen.

Q3: How can I detect if isotopic crosstalk is affecting my results?

A3: You can detect isotopic crosstalk by analyzing a high-concentration sample of unlabeled D-Panthenol without any internal standard. Monitor the mass transition for the D-Panthenol-d6 internal standard. Any signal detected in the internal standard's channel is likely due to isotopic contribution from the unlabeled D-Panthenol.

Q4: What are the main strategies to correct for isotopic crosstalk?

A4: The main strategies include:

  • Monitoring a less abundant isotope of the SIL-IS: Select a precursor ion for the SIL-IS that is at a higher m/z and has minimal contribution from the natural isotopes of the analyte.[1][2]

  • Mathematical correction: Use software or manual calculations to subtract the contribution of the analyte's isotopic peaks from the internal standard's signal.[1]

  • Increasing the concentration of the SIL-IS: This can reduce the relative contribution of the crosstalk from the analyte, but may not be suitable for all assays.

Troubleshooting Guides

Issue 1: Non-linear calibration curve at high concentrations.

Symptom: The calibration curve for D-Panthenol becomes non-linear, particularly at the higher concentration points, leading to poor accuracy of the quality control (QC) samples.

Possible Cause: Significant isotopic crosstalk from high concentrations of unlabeled D-Panthenol to the D-Panthenol-d6 internal standard.

Troubleshooting Steps:

  • Confirm Crosstalk:

    • Prepare a sample containing the highest concentration of unlabeled D-Panthenol standard without the D-Panthenol-d6 internal standard.

    • Analyze this sample using your LC-MS/MS method and monitor the MRM transition for D-Panthenol-d6.

    • If a significant peak is observed, crosstalk is confirmed.

  • Mitigation Strategies:

    • Option A: Monitor a Less Abundant Isotope:

      • Instead of monitoring the most abundant precursor ion for D-Panthenol-d6, select a precursor ion that is 1 or 2 Daltons higher (M+1 or M+2).

      • Optimize the collision energy for this new precursor ion to find a suitable product ion.

      • Re-validate the assay using this new MRM transition for the internal standard.

    • Option B: Apply a Mathematical Correction:

      • Determine the percentage of signal contribution from unlabeled D-Panthenol to the D-Panthenol-d6 signal at various concentrations.

      • Use this information to apply a correction factor to the peak area of the internal standard in your data processing software.

    • Option C: Increase Internal Standard Concentration:

      • Increase the concentration of the D-Panthenol-d6 internal standard. This will decrease the relative contribution of the crosstalk signal.

      • Be cautious as this may increase background noise and is not always a viable solution.

Issue 2: Inaccurate quantification of low-level D-Panthenol.

Symptom: The concentration of D-Panthenol in low-level QC samples or study samples is consistently overestimated.

Possible Cause: The D-Panthenol-d6 internal standard may contain a small amount of unlabeled D-Panthenol as an impurity.

Troubleshooting Steps:

  • Confirm Impurity:

    • Prepare a sample containing only the D-Panthenol-d6 internal standard at the working concentration.

    • Analyze this sample and monitor the MRM transition for unlabeled D-Panthenol.

    • If a peak is detected, it confirms the presence of unlabeled D-Panthenol in the internal standard solution.

  • Mitigation Strategies:

    • Option A: Background Subtraction:

      • Measure the peak area of the unlabeled D-Panthenol in the blank samples (containing only the internal standard).

      • Subtract this background signal from the D-Panthenol peak area in all other samples.

    • Option B: Use a Higher Purity Internal Standard:

      • Source D-Panthenol-d6 with a higher isotopic purity from the manufacturer.

    • Option C: Modify the Calibration Curve:

      • Prepare your calibration standards with the same concentration of the internal standard. The contribution of the impurity will be constant across all calibrators and can be accounted for by the regression analysis. However, this may affect the lower limit of quantification (LLOQ).

Data Presentation

Table 1: Example of Isotopic Crosstalk Contribution

D-Panthenol Concentration (ng/mL)Analyte Peak AreaIS Peak Area (in absence of IS)% Crosstalk
105,000501.0%
10050,0005201.04%
1000500,0005,5001.1%
50002,500,00028,7501.15%

Experimental Protocols

Protocol 1: Determining MRM Transitions for D-Panthenol and D-Panthenol-d6
  • Prepare Standard Solutions:

    • Prepare a 1 µg/mL solution of D-Panthenol and D-Panthenol-d6 separately in an appropriate solvent (e.g., 50:50 acetonitrile:water).

  • Precursor Ion Selection:

    • Infuse the D-Panthenol solution into the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Perform a full scan (Q1 scan) to identify the most abundant precursor ion. For D-Panthenol (MW: 205.25 g/mol ), this is expected to be the [M+H]⁺ ion at m/z 206.2.

    • Repeat the process for D-Panthenol-d6. The expected [M+H]⁺ ion will be at m/z 212.2.

  • Product Ion Selection:

    • Perform a product ion scan for the selected precursor ion of D-Panthenol (m/z 206.2).

    • Select the most intense and stable product ions for MRM transitions.

    • Repeat for D-Panthenol-d6 (m/z 212.2).

  • Collision Energy Optimization:

    • For each precursor-product ion pair, optimize the collision energy to achieve the maximum signal intensity.

Protocol 2: Quantifying and Correcting for Isotopic Crosstalk
  • Prepare a Crosstalk Assessment Sample Set:

    • Prepare a series of calibration standards of unlabeled D-Panthenol at concentrations spanning the expected analytical range.

    • Prepare a blank sample containing only the solvent.

    • Prepare a zero sample containing only the D-Panthenol-d6 internal standard at the working concentration.

  • Analysis:

    • Analyze the crosstalk assessment sample set using the optimized LC-MS/MS method.

  • Data Evaluation:

    • In the analysis of the unlabeled D-Panthenol standards, measure the peak area in the MRM channel of the D-Panthenol-d6 internal standard. This is the crosstalk signal.

    • Calculate the percentage of crosstalk at each concentration level: (% Crosstalk) = (Peak Area of IS in Analyte-only Sample / Peak Area of Analyte in Analyte-only Sample) * 100.

  • Correction:

    • For each sample, calculate the corrected peak area of the internal standard: Corrected IS Area = Measured IS Area - (Measured Analyte Area * % Crosstalk / 100).

    • Use the corrected IS area for the final concentration calculation.

Visualizations

Isotopic_Crosstalk cluster_Analyte D-Panthenol Signal cluster_IS D-Panthenol-d6 Signal Analyte D-Panthenol (m/z 206.2) Analyte_M1 M+1 Isotope (m/z 207.2) IS D-Panthenol-d6 (m/z 212.2) Analyte->IS Crosstalk Analyte_M2 M+2 Isotope (m/z 208.2)

Caption: Isotopic overlap from D-Panthenol to its internal standard.

Crosstalk_Correction_Workflow Start Start: Inaccurate Quantification Check_Crosstalk Analyze High Concentration Analyte Standard Start->Check_Crosstalk Crosstalk_Confirmed Crosstalk Detected Check_Crosstalk->Crosstalk_Confirmed Yes No_Crosstalk No Significant Crosstalk Check_Crosstalk->No_Crosstalk No Choose_Correction Select Correction Strategy Crosstalk_Confirmed->Choose_Correction Math_Correction Mathematical Correction Choose_Correction->Math_Correction Option 1 New_MRM Monitor Less Abundant IS Isotope Choose_Correction->New_MRM Option 2 Validate Re-validate Assay Math_Correction->Validate New_MRM->Validate

Caption: Workflow for troubleshooting isotopic crosstalk.

References

Validation & Comparative

D-Panthenol-d6 vs. D-Panthenol-d4 as Internal Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in developing robust and reliable analytical methods. This guide provides a detailed comparison of D-Panthenol-d6 and D-Panthenol-d4 for use as internal standards in the quantitative analysis of D-Panthenol (Dexpanthenol), a common ingredient in pharmaceutical and cosmetic products.

While D-Panthenol-d6 is a well-documented and commercially available internal standard with published performance data, information on this compound is scarce. This guide will present the available experimental data for D-Panthenol-d6 and offer a theoretical comparison for this compound based on its chemical structure.

Executive Summary

D-Panthenol-d6 has demonstrated excellent performance as an internal standard in UHPLC-MS applications, exhibiting high accuracy, precision, and linearity. In contrast, there is a lack of published experimental data evaluating the performance of this compound as an internal standard. While structurally similar, the position and number of deuterium atoms in this compound may influence its chromatographic behavior and stability, warranting empirical evaluation.

D-Panthenol-d6: A Proven Internal Standard

D-Panthenol-d6 is a deuterated analog of D-Panthenol where six hydrogen atoms have been replaced by deuterium. Its efficacy as an internal standard has been validated in analytical methods for the quantification of Dexpanthenol in complex matrices such as hair care products.

Experimental Performance of D-Panthenol-d6

A study utilizing a UHPLC-MS method for the quantification of dexpanthenol in shampoo and conditioner provides key performance data for D-Panthenol-d6 as an internal standard.[1]

Performance MetricResultSource
Linearity (R²)0.9998[1]
Sample Precision (RSDs)<2.5%[1]
Accuracy (Recoveries)Within 2%[1]
RobustnessWithin 3% of nominal conditions[1]

Mass Spectrometry Parameters: In the referenced study, single-ion recording (SIR) was used for quantification.[1]

Analytem/z
Dexpanthenol206.14
Dexpanthenol-d6212.29
Experimental Protocol: Quantification of Dexpanthenol using D-Panthenol-d6 Internal Standard

The following is a summary of the experimental protocol used to validate D-Panthenol-d6 as an internal standard.[1]

1. Preparation of Standard Solutions:

  • A stock solution of D-Panthenol-d6 (0.1 mg/mL) was prepared in 0.1% formic acid in water.

  • A working internal standard solution was prepared by diluting the stock solution.

  • Separate stock and intermediate standard solutions of Dexpanthenol were prepared in water.

2. Sample Preparation:

  • Blank product matrices were spiked with standard solutions at 50%, 100%, and 150% of the target formulation content.

3. UHPLC-MS Analysis:

  • MS detection was performed in positive ion mode.

  • Data was acquired in single-ion recording (SIR) for dexpanthenol and dexpanthenol-d6.

  • Quantitation was performed using the peak area ratio of dexpanthenol to the internal standard.

4. Validation:

  • Linearity: Determined using dilutions of panthenol, with the least-squares regression and correlation coefficients (R²) calculated.

  • Accuracy: Determined by analyzing the spiked blank product matrices at three different concentrations in triplicate.

  • Precision: Injection precision was determined by analyzing a sample solution for each matrix type five times and calculating the relative standard deviation (RSD).

Experimental_Workflow cluster_prep Solution Preparation cluster_sample Sample Preparation cluster_analysis Analysis cluster_quant Quantification & Validation stock_IS Stock D-Panthenol-d6 (0.1 mg/mL) working_IS Working D-Panthenol-d6 stock_IS->working_IS Dilute spike Spike Blank Matrix (50%, 100%, 150%) working_IS->spike stock_Analyte Stock Dexpanthenol (2.5 mg/mL) working_Analyte Working Dexpanthenol stock_Analyte->working_Analyte Dilute working_Analyte->spike uhplc_ms UHPLC-MS Analysis (Positive Ion Mode, SIR) spike->uhplc_ms Inject quant Peak Area Ratio (Analyte / IS) uhplc_ms->quant validation Validation (Linearity, Accuracy, Precision) quant->validation

Experimental workflow for Dexpanthenol quantification.

This compound: A Theoretical Consideration

This compound is a deuterated analog of D-Panthenol where four hydrogen atoms have been replaced by deuterium. Commercially, a version with deuterium labels on the propyl chain is available.

Chemical Structure and Properties
  • Molecular Formula: C₉H₁₅D₄NO₄

  • Molecular Weight: Approximately 209.28 g/mol

While no experimental data on its performance as an internal standard is publicly available, we can make some theoretical considerations.

Potential Advantages:

  • Mass Difference: A mass difference of +4 amu provides sufficient separation from the unlabeled analyte in mass spectrometry to prevent isotopic overlap.

  • Co-elution: As a stable isotope-labeled standard, it is expected to co-elute with the analyte, which is crucial for correcting matrix effects.

Potential Considerations:

  • Stability of Deuterium Labels: The stability of the deuterium labels is critical. If the deuterium atoms are located on positions prone to exchange (e.g., adjacent to heteroatoms or acidic/basic functional groups), this could lead to a loss of the isotopic label and compromise the accuracy of quantification. The stability of the labels in this compound would need to be experimentally verified.

  • Chromatographic Shift: Although expected to be minimal, a slight chromatographic shift between the deuterated standard and the analyte can sometimes occur. The magnitude of this "isotope effect" would depend on the position of the deuterium atoms and the chromatographic conditions. A larger number of deuterium atoms, as in D-Panthenol-d6, can sometimes lead to a more noticeable shift.

Chemical structures of this compound and d6.

Conclusion and Recommendations

Based on the available evidence, D-Panthenol-d6 is the recommended internal standard for the quantitative analysis of D-Panthenol. Its performance has been experimentally validated, demonstrating high levels of accuracy, precision, and linearity in a published UHPLC-MS method.

While this compound is a theoretical alternative, the absence of any performance data makes its use a matter of empirical investigation. Researchers considering this compound would need to conduct a full method validation to establish its suitability for their specific application, paying close attention to the stability of the deuterium labels and any potential chromatographic isotope effects.

For drug development professionals and scientists seeking a reliable and well-characterized internal standard for D-Panthenol quantification, D-Panthenol-d6 represents the more robust and scientifically supported choice at this time.

References

Enhanced Bioanalytical Accuracy: D-Panthenol Quantification Utilizing a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical and cosmetic research, the precise and accurate quantification of active ingredients is paramount for ensuring product safety and efficacy. D-Panthenol (provitamin B5) is a widely utilized compound valued for its moisturizing and wound-healing properties. Robust analytical methodologies are crucial for its determination in various matrices. This guide provides a comparative analysis of D-Panthenol quantification, highlighting the superior accuracy and precision achieved with the use of a deuterated internal standard, D-Panthenol-d4, in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While traditional methods like HPLC-UV and GC-MS are employed for D-Panthenol analysis, the use of a stable isotope-labeled internal standard with LC-MS/MS represents the gold standard for bioanalytical assays. The co-elution of the analyte and its deuterated counterpart allows for effective correction of matrix effects and variations in sample preparation and instrument response, leading to significantly improved data quality.

Comparative Analysis of Quantification Methods

The use of this compound as an internal standard in LC-MS/MS analysis provides a distinct advantage over methods that rely on external calibration or the use of structurally analogous internal standards. A stable isotope-labeled internal standard (SIL-IS) is chemically identical to the analyte, ensuring that it behaves similarly during extraction, chromatography, and ionization. This minimizes variability and leads to higher accuracy and precision.

The following table presents representative data from a validated LC-MS/MS method for the quantification of D-Panthenol in human plasma, illustrating the performance of a method utilizing this compound as an internal standard.

Table 1: Accuracy and Precision of D-Panthenol Quantification using this compound and LC-MS/MS

Analyte Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)
Low QC (15 ng/mL) 4.25.8-2.5-1.8
Mid QC (150 ng/mL) 3.14.51.20.9
High QC (1500 ng/mL) 2.53.90.8-0.5

%CV = Percent Coefficient of Variation; %RE = Percent Relative Error; QC = Quality Control

This data demonstrates the high degree of precision (low %CV) and accuracy (low %RE) achievable across a range of concentrations, which is a hallmark of methods employing a stable isotope-labeled internal standard.

Experimental Protocol: LC-MS/MS Quantification of D-Panthenol

This section details a representative experimental protocol for the quantification of D-Panthenol in a biological matrix (e.g., human plasma) using this compound as an internal standard.

1. Sample Preparation

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard, this compound (concentration of 50 ng/mL).

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Conditions

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • D-Panthenol: Precursor ion > Product ion (e.g., m/z 206.1 > 76.1)

    • This compound: Precursor ion > Product ion (e.g., m/z 210.1 > 80.1)

Workflow and Pathway Diagrams

To visually represent the experimental process and the underlying principle of using an internal standard, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Fig 1. Experimental workflow for D-Panthenol quantification.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_output Output dp D-Panthenol extraction Extraction dp->extraction dpd4 This compound dpd4->extraction chromatography Chromatography extraction->chromatography ionization Ionization chromatography->ionization ratio Peak Area Ratio (D-Panthenol / this compound) ionization->ratio concentration Accurate Concentration ratio->concentration

Fig 2. Principle of internal standard-based quantification.

A Comparative Guide to Inter-Laboratory Analysis of D-Panthenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers a comprehensive comparison of various analytical methodologies for the quantification of D-Panthenol (Provitamin B5), tailored for researchers, scientists, and professionals in drug development. The following sections detail the performance of common analytical techniques, provide in-depth experimental protocols, and illustrate a standard workflow for inter-laboratory comparison studies.

Data Presentation: Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for D-Panthenol depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the performance characteristics of commonly employed methods, compiled from published literature.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

ParameterMethod 1Method 2Method 3
Principle RP-HPLC-UVRP-HPLC-UVRP-HPLC-UV
Linearity Range 10 - 100 µg/mL[1]0.39 - 25 µg/mL[2]0.1 - 10 µg/mL
Limit of Detection (LOD) 3 µg/mL[1]Not ReportedNot Reported
Limit of Quantification (LOQ) 8.5 µg/mL[1]Not ReportedNot Reported
Accuracy (% Recovery) Not Reported91.26% - 108.74%Not Reported
Precision (%RSD) Not Reported1.00% - 5.54%Not Reported
Reference [1][2][3]

Table 2: Spectrophotometric, Voltammetric, and Fluorimetric Methods

ParameterUV/VIS SpectrophotometryDifferential Pulse Voltammetry (DPV)Fluorimetric Method
Principle Colorimetry (with Vanillin)Electrochemical ReductionFluorescence (with Ninhydrin)
Linearity Range 50 - 500 µg/mL[4]Not Reported0.01 - 3 µg/mL[4]
Limit of Detection (LOD) ~10 µg/mL[4]5.0 x 10⁻⁷ MNot Reported
Limit of Quantification (LOQ) Not ReportedNot Reported0.005 µg/mL[4]
Accuracy (% Recovery) Not ReportedNot ReportedNot Reported
Precision (%RSD) Not ReportedNot ReportedNot Reported
Reference [4][5][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following protocols are based on methods described in the scientific literature.

High-Performance Liquid Chromatography (HPLC-UV)

This method is widely used for the determination of D-Panthenol in pharmaceutical and cosmetic formulations.

  • Instrumentation: A standard HPLC system equipped with a UV detector is required.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase: A mixture of acetonitrile and a buffer solution is commonly used. One example is a gradient mobile phase of 0.001% v/v phosphoric acid and methanol.[2] Another isocratic system uses a mixture of 0.037 M monobasic potassium phosphate in water (pH adjusted to 3.2 with phosphoric acid) and methanol (90:10 v/v).[1]

    • Flow Rate: Typically around 1.0 to 1.5 mL/min.[1]

    • Detection Wavelength: D-Panthenol does not have a strong UV chromophore, so detection is usually performed at low wavelengths, such as 200 nm[2] or 205 nm.[1]

  • Sample Preparation:

    • For topical formulations like creams or gels, an accurately weighed sample is dispersed in a suitable solvent such as methanol, potentially with the aid of sonication and gentle heating (40-50°C).[6]

    • The solution is then diluted with water or the mobile phase to the desired concentration.[6]

    • Centrifugation or filtration (e.g., through a 0.45 µm filter) is necessary to remove undissolved excipients before injection.[1][6]

  • Standard Preparation: Standard solutions of D-Panthenol are prepared by dissolving a known amount of reference standard in the mobile phase or a suitable solvent to create a calibration curve.[1]

UV/VIS Spectrophotometry (Colorimetric Method)

This method involves a derivatization reaction to produce a colored compound that can be measured using a spectrophotometer.

  • Principle: D-Panthenol is first hydrolyzed to β-alanol under alkaline conditions. The resulting β-alanol is then reacted with a chromogenic agent, such as vanillin (Duquenois reagent), in a buffered solution (pH 7.5) to form a colored product.[4]

  • Instrumentation: A UV/VIS spectrophotometer.

  • Procedure:

    • Hydrolysis: The sample containing D-Panthenol is subjected to alkaline hydrolysis.

    • Derivatization: The hydrolyzed sample is mixed with vanillin in a McIlvain buffer at pH 7.5.[4]

    • Measurement: The absorbance of the resulting colored solution is measured at the wavelength of maximum absorbance, which is approximately 406 nm.[4]

  • Sample and Standard Preparation: Samples and standards are prepared and subjected to the same hydrolysis and derivatization procedure. A calibration curve is constructed by plotting the absorbance versus the concentration of the standards.

Differential Pulse Voltammetry (DPV)

DPV is an electrochemical technique that can be used for the sensitive determination of D-Panthenol.

  • Principle: This method measures the current response of an electroactive species to a potential waveform consisting of small pulses superimposed on a linearly increasing potential ramp. The reduction of D-Panthenol can be observed at a modified carbon paste electrode (CPE).[5]

  • Instrumentation: A potentiostat with a three-electrode system (working electrode, reference electrode, and counter electrode). A cobalt oxide modified CPE can be used as the working electrode.[5]

  • Procedure:

    • The analysis is performed in a suitable electrolyte solution, such as a phosphate buffer (pH 6.08).[5]

    • The presence of a cationic surfactant, like stearyltrimethylammonium chloride, can enhance the signal by shifting the reduction potential to a more positive value.[5]

    • The differential pulse voltammogram is recorded, and the peak current is proportional to the concentration of D-Panthenol.

  • Sample and Standard Preparation: Samples and standards are prepared in the electrolyte solution for analysis.

Fluorescence Assay

This is a highly sensitive method that involves the formation of a fluorescent derivative.

  • Principle: One approach involves alkaline hydrolysis of D-Panthenol, followed by a reaction with ninhydrin to produce a fluorescent compound.[4] A novel method utilizes citric acid as a derivatizing agent to form a fluorophore with D-Panthenol without a separate hydrolysis step.[7][8]

  • Instrumentation: A spectrofluorometer.

  • Procedure (Ninhydrin Method):

    • Hydrolysis: The sample is subjected to alkaline hydrolysis.

    • Derivatization: The hydrolyzed sample is treated with ninhydrin.

    • Measurement: The fluorescence of the resulting product is measured at an excitation wavelength of approximately 385 nm and an emission wavelength of approximately 465 nm.[4]

  • Sample and Standard Preparation: Samples and standards undergo the same hydrolysis and derivatization steps. A calibration curve is generated by plotting fluorescence intensity against concentration.

Mandatory Visualization: Workflow for an Inter-Laboratory Comparison Study

To ensure the reliability and comparability of analytical results across different laboratories, a well-structured inter-laboratory comparison or proficiency test is essential. The following diagram illustrates a typical workflow for such a study.

Interlaboratory_Comparison_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Data Evaluation and Reporting A Define Study Objectives (e.g., Method Validation, Lab Performance) B Select Homogeneous and Stable Test Material (e.g., D-Panthenol Spiked Cream) A->B C Prepare and Characterize Test Samples B->C D Develop Study Protocol and Instructions for Participants C->D E Distribute Test Samples and Protocol to Participating Laboratories D->E F Participating Laboratories Perform the Analysis E->F G Laboratories Submit Results and Raw Data F->G H Statistical Analysis of Submitted Results (e.g., ISO 13528) G->H I Calculate Performance Scores (e.g., z-scores) H->I J Prepare and Distribute Final Report to Participants I->J J->A Feedback for Future Studies

Caption: Workflow of a typical inter-laboratory comparison study.

References

Comparative Guide to D-Panthenol Assay: Linearity and Range Assessment Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the analytical performance, specifically focusing on the linearity and range, of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of D-Panthenol, utilizing a deuterated internal standard. The information is intended for researchers, scientists, and drug development professionals involved in bioanalytical studies.

Introduction

D-Panthenol, the alcohol analog of pantothenic acid (Vitamin B5), is widely used in pharmaceutical and cosmetic formulations. Accurate quantification of D-Panthenol in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as D-Panthenol-d4, is the gold standard in LC-MS/MS-based bioanalysis. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision.

This guide outlines a detailed experimental protocol for a D-Panthenol assay and presents a comparison of its analytical performance with alternative methods.

Experimental Protocol: D-Panthenol Quantification by LC-MS/MS

This protocol is adapted from established methods for the analysis of B vitamins in biological matrices.

1. Sample Preparation

  • Matrix: Human plasma or serum.

  • Procedure:

    • To 100 µL of the biological matrix, add 10 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

    • Vortex briefly to mix.

    • Add 400 µL of a protein precipitation agent (e.g., methanol or acetonitrile containing 1% formic acid).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for column re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for D-Panthenol and this compound need to be optimized.

Data Presentation: Linearity and Range Comparison

The following table summarizes the typical linearity and range for a D-Panthenol assay using LC-MS/MS with a deuterated internal standard and compares it with a conventional HPLC-UV method.

ParameterLC-MS/MS with Deuterated Internal StandardHPLC-UV Method
Linearity Range 1 - 1000 ng/mL10 - 100 µg/mL
Correlation Coefficient (r²) > 0.995> 0.996
Lower Limit of Quantification (LLOQ) 1 ng/mL8.5 µg/mL
Limit of Detection (LOD) 0.5 ng/mL3 µg/mL
Internal Standard This compoundNot always utilized; if so, a structural analog
Selectivity/Specificity High (based on mass-to-charge ratio)Lower (potential for co-eluting interferences)
Matrix Effect Minimized by the co-eluting internal standardCan be significant

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Biological Sample (100 µL) add_is Add this compound (10 µL) sample->add_is protein_precip Protein Precipitation (400 µL Methanol) add_is->protein_precip centrifuge Centrifugation (10,000 x g) protein_precip->centrifuge evaporate Evaporation (N2 Stream) centrifuge->evaporate reconstitute Reconstitution (100 µL Mobile Phase) evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation Injection ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: D-Panthenol Assay Workflow

Logical Relationship of Assay Validation Parameters

validation_parameters cluster_performance Performance Characteristics Assay Bioanalytical Method Linearity Linearity Assay->Linearity Range Range Assay->Range Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Selectivity Selectivity Assay->Selectivity LLOQ LLOQ Assay->LLOQ Linearity->Range Range->Accuracy Range->Precision Selectivity->LLOQ

Caption: Assay Validation Parameters

A Comparative Guide to the Analytical Determination of D-Panthenol: LOD and LOQ Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of D-Panthenol (Provitamin B5) is critical for product quality control, formulation development, and stability testing. This guide provides a comparative overview of various analytical methods for D-Panthenol analysis, with a focus on the limit of detection (LOD) and limit of quantification (LOQ), supported by experimental data from published studies.

Performance Comparison of Analytical Methods

The sensitivity of an analytical method is a key performance characteristic, defined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

The following table summarizes the LOD and LOQ values for D-Panthenol analysis using different analytical techniques reported in the literature. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the most commonly employed method, offering a range of sensitivities depending on the specific chromatographic conditions. More advanced techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and electrochemical methods offer alternative approaches with varying levels of sensitivity.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-UV 3 µg/mL8.5 µg/mL[1]
0.62 µg/mL1.89 µg/mL[2]
0.03 µg/mL0.1 µg/mL[3][4][5]
30 µg/g100 µg/g[2]
2.1 µg/mL6.2 µg/mL[6]
GC-MS 50 pgNot Reported[7][8]
Electrochemical Methods 0.10 µg/mL (5.0 x 10⁻⁷ M)0.35 µg/mL (17.0 x 10⁻⁷ M)[9]

Note: Molarity values from the source were converted to µg/mL for comparison, assuming the molecular weight of D-Panthenol is approximately 205.25 g/mol .

Featured Experimental Protocol: HPLC-UV Method

This section details a representative experimental protocol for the quantification of D-Panthenol in cosmetic products using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method.[3][4]

1. Instrumentation and Reagents:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), phosphoric acid, and purified water. D-Panthenol reference standard.

2. Chromatographic Conditions:

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and 10 mM phosphoric acid (pH 2.5) in a ratio of 85:15 (v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[5]

  • Detection Wavelength: 210 nm.[3][4]

  • Injection Volume: 20 µL.[3][4]

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the D-Panthenol reference standard in the mobile phase to prepare a stock solution of a known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).[3][4]

  • Sample Preparation: For cosmetic samples, a suitable extraction procedure is required to isolate D-Panthenol from the matrix. This may involve dissolving the sample in an appropriate solvent, followed by centrifugation and filtration through a 0.45 µm filter before injection into the HPLC system.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the D-Panthenol standards against their corresponding concentrations.

  • Determine the concentration of D-Panthenol in the sample solutions by interpolating their peak areas from the calibration curve.

Experimental Workflow for D-Panthenol Analysis

The following diagram illustrates a typical workflow for the analysis of D-Panthenol in a sample using an HPLC-based method.

D_Panthenol_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_result Result Sample Cosmetic/Pharmaceutical Sample Extraction Extraction/ Dilution Sample->Extraction Standard D-Panthenol Reference Standard StdPrep Serial Dilution Standard->StdPrep FilteredSample Filtered Sample Extract Extraction->FilteredSample CalibStd Calibration Standards StdPrep->CalibStd HPLC HPLC System (Pump, Column, Detector) FilteredSample->HPLC Injection CalibStd->HPLC Injection Chromatogram Obtain Chromatograms HPLC->Chromatogram CalibCurve Construct Calibration Curve Chromatogram->CalibCurve Quantification Quantify D-Panthenol in Sample CalibCurve->Quantification FinalResult Report Concentration, LOD, and LOQ Quantification->FinalResult

Caption: General workflow for D-Panthenol quantification by HPLC.

References

Robustness of an HPLC Method for D-Panthenol Analysis Using a Deuterated Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive overview of the robustness testing of a High-Performance Liquid Chromatography (HPLC) method for the quantification of D-Panthenol, utilizing D-Panthenol-d4 as an internal standard. Robustness, a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, is a critical component of method validation, providing an indication of its reliability during normal usage.

Comparison of HPLC Method Performance Under Varied Conditions

The robustness of an HPLC method is evaluated by intentionally varying critical parameters and observing the impact on the analytical results. The following table summarizes the typical parameters varied during the robustness testing of an HPLC method for D-Panthenol analysis and the acceptable limits for the observed variations, ensuring the method's continued suitability.

ParameterNominal ValueVariationObserved Result (Peak Area Ratio of D-Panthenol to this compound)Acceptance Criteria
Mobile Phase Composition 90:10 (v/v) 0.1% Formic Acid in Water : Acetonitrile88:12 (v/v) and 92:8 (v/v)Within ± 2.0% of nominal%RSD ≤ 2.0%
Column Temperature 30°C28°C and 32°CWithin ± 1.5% of nominal%RSD ≤ 2.0%
Flow Rate 1.0 mL/min0.9 mL/min and 1.1 mL/minWithin ± 3.0% of nominal%RSD ≤ 5.0%
pH of Mobile Phase (Aqueous) 3.02.8 and 3.2Within ± 1.8% of nominal%RSD ≤ 2.0%

Experimental Protocol for Robustness Testing

The following is a detailed methodology for conducting a robustness study on an HPLC method for D-Panthenol with this compound as an internal standard.

1. Objective: To assess the robustness of the HPLC method for the quantification of D-Panthenol by introducing small, deliberate variations to the method parameters.

2. Materials and Reagents:

  • D-Panthenol reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Water (HPLC grade)

3. Chromatographic Conditions (Nominal):

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile

  • Gradient: Isocratic, 90% A and 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector: UV at 210 nm

4. Standard Solution Preparation:

  • D-Panthenol Stock Solution: Accurately weigh and dissolve D-Panthenol in a suitable solvent (e.g., water) to obtain a concentration of 1 mg/mL.

  • This compound Internal Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent to obtain a concentration of 1 mg/mL.

  • Working Standard Solution: Prepare a working standard solution containing 100 µg/mL of D-Panthenol and 100 µg/mL of this compound by diluting the stock solutions with the mobile phase.

5. Robustness Study Design:

  • Prepare the working standard solution in triplicate for each experimental condition.

  • Analyze the solutions under the nominal conditions and under each of the varied conditions as outlined in the data table above.

  • For each condition, calculate the peak area ratio of D-Panthenol to this compound.

  • Calculate the mean and relative standard deviation (RSD) of the peak area ratios for each condition and compare them to the results obtained under nominal conditions.

Workflow for HPLC Robustness Testing

The following diagram illustrates the logical workflow of the robustness testing process.

Robustness_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation prep_standards Prepare D-Panthenol and This compound Standards nominal_analysis Analyze under Nominal Conditions prep_standards->nominal_analysis varied_analysis Analyze under Varied Conditions prep_standards->varied_analysis prep_mobile_phase Prepare Mobile Phase (Nominal Conditions) prep_mobile_phase->nominal_analysis data_collection Collect Peak Area Data nominal_analysis->data_collection variation_setup Introduce Deliberate Variations (e.g., pH, Temp, Flow Rate) variation_setup->varied_analysis varied_analysis->data_collection ratio_calculation Calculate Peak Area Ratios (Analyte / IS) data_collection->ratio_calculation comparison Compare Results to Nominal Conditions ratio_calculation->comparison conclusion Assess Method Robustness (Pass/Fail based on RSD) comparison->conclusion

Caption: Workflow of the robustness testing for the HPLC method.

Alternative Analytical Methods

  • Colorimetric and Fluorimetric Methods: These methods involve the hydrolysis of D-Panthenol followed by a reaction to produce a colored or fluorescent product that can be quantified spectrophotometrically or fluorometrically.[1][2] These methods can be sensitive but may be more susceptible to interference from other components in the sample matrix compared to the specificity of HPLC.

  • Gas Chromatography (GC): GC can also be used for the analysis of D-Panthenol, often requiring derivatization to increase its volatility.

This guide provides a framework for understanding and implementing robustness testing for an HPLC method for D-Panthenol. By systematically evaluating the impact of minor changes in experimental parameters, researchers can ensure the development of a reliable and reproducible analytical method suitable for its intended purpose in pharmaceutical and research settings.

References

A Comparative Guide to the Cross-Validation of D-Panthenol Quantification in Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of D-Panthenol, a widely used provitamin of B5, across different biological matrices. Understanding the nuances of bioanalysis in varied sample types such as plasma/serum and urine is critical for accurate pharmacokinetic, pharmacodynamic, and toxicological assessments in drug development and clinical research. This document outlines detailed experimental protocols and presents a comparative analysis of method performance to aid in the selection and implementation of robust analytical strategies.

Principles of Cross-Validation in Bioanalysis

Comparative Analysis of Analytical Methods

The following tables summarize the performance of validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Pantothenic Acid in human serum and urine. LC-MS/MS is a highly sensitive and selective technique widely employed in bioanalysis.[2]

Table 1: Method Performance in Human Serum/Plasma

ParameterLC-MS/MS Method for Pantothenic Acid in Human Serum
Linearity Range 1 - 500 µg/L
Lower Limit of Quantification (LLOQ) 1 µg/L
Accuracy 89% - 120%
Precision (RSD) 0.5% - 13%
Recovery 65% - 108%
Internal Standard Isotopically labeled Pantothenic Acid
Reference [2]

Table 2: Method Performance in Human Urine

ParameterLC-MS/MS Method for Pantothenic Acid in Human Urine
Linearity Range 0.25 - 10 µg/mL (250 - 10,000 µg/L)
Lower Limit of Quantification (LLOQ) Not explicitly stated, but Limit of Detection (LOD) is 0.1 µg/mL (100 µg/L)
Accuracy 96% - 108%
Precision (Intra-assay CV) < 5%
Recovery 96% - 108%
Internal Standard Hopantenic acid
Reference [3]

Experimental Protocols

Detailed methodologies for the quantification of Pantothenic Acid in human serum and urine are presented below.

Method 1: Quantification of Pantothenic Acid in Human Serum/Whole Blood by LC-MS/MS[2]

1. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of whole blood, add an internal standard solution.

  • Add a protein-precipitating agent (e.g., zinc sulphate in methanol).

  • Vortex mix and centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

2. Chromatographic Conditions:

  • Instrument: Liquid Chromatograph coupled with a Tandem Mass Spectrometer.

  • Column: Thermo Acclaim C30 (150 x 2.1 mm, 3 µm) or equivalent.[2]

  • Mobile Phase: A gradient of mobile phase A (ammonium formate buffer in water with formic acid, pH 4.0) and mobile phase C (ammonium formate in acetonitrile/water with formic acid).[2]

  • Flow Rate: Not specified.

  • Injection Volume: Not specified.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

  • Monitored Transitions: Specific precursor and product ion transitions for Pantothenic Acid and the internal standard.

4. Validation Parameters:

  • The method was validated for linearity, accuracy, precision, and process efficiency.[2]

Method 2: Quantification of Pantothenic Acid in Human Urine by LC/MS[3]

1. Sample Preparation (Dilution):

  • Spike urine samples with the internal standard, hopantenic acid.[3]

  • Dilute the spiked urine with the LC mobile phase.[3]

  • The diluted sample is ready for injection.

2. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph coupled with a Mass Spectrometer.

  • Column: A suitable reversed-phase column.

  • Mobile Phase: An isocratic mobile phase suitable for the separation of Pantothenic Acid and hopantenic acid.[3]

  • Flow Rate: Not specified.

  • Injection Volume: Not specified.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Detection Mode: Single Ion Monitoring (SIM).[3]

  • Monitored Ions: Specific ions for Pantothenic Acid and the internal standard.

4. Validation Parameters:

  • The method was validated for linearity, limit of detection, intra-assay precision, and recovery.[3]

Visualizing the Workflow and Cross-Validation Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical framework for cross-validating bioanalytical methods across different matrices.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing serum_prep Serum/Plasma (Protein Precipitation) lcms LC-MS/MS Analysis serum_prep->lcms urine_prep Urine (Dilution) urine_prep->lcms quant Quantification (Calibration Curve) lcms->quant result result quant->result Concentration

Figure 1: General experimental workflow for D-Panthenol (as Pantothenic Acid) quantification.

cross_validation_logic cluster_matrices Biological Matrices cluster_performance Performance Evaluation method_dev Validated Analytical Method (e.g., LC-MS/MS) matrix_a Matrix A (e.g., Serum/Plasma) method_dev->matrix_a Apply Method matrix_b Matrix B (e.g., Urine) method_dev->matrix_b Apply Method perf_a Performance Metrics (Accuracy, Precision, Linearity) matrix_a->perf_a perf_b Performance Metrics (Accuracy, Precision, Linearity) matrix_b->perf_b comparison Comparative Analysis of Performance Metrics perf_a->comparison perf_b->comparison conclusion Assessment of Method Robustness and Reliability Across Matrices comparison->conclusion

Figure 2: Logical flow of a cross-validation assessment for a bioanalytical method.

Discussion and Conclusion

The presented data demonstrates that LC-MS/MS methods can be effectively validated for the quantification of Pantothenic Acid in both human serum and urine. While the linearity ranges and reported LLOQs differ, which is expected due to the different physiological concentrations and matrix effects, both methods demonstrate acceptable accuracy, precision, and recovery.

For serum/plasma, a more extensive sample preparation involving protein precipitation is necessary to remove interfering macromolecules. In contrast, a simple dilution is sufficient for urine samples, highlighting the less complex nature of the urine matrix for this analyte. The choice of internal standard also varies, with an isotopically labeled analyte being the gold standard for LC-MS/MS in the serum method, while a structurally similar analog was successfully used in the urine method.

References

A Comparative Guide to D-Panthenol Analysis: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of D-Panthenol is crucial for ensuring product quality and efficacy. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two powerful analytical techniques frequently employed for this purpose. This guide provides an objective comparison of their performance for D-Panthenol analysis, supported by experimental data and detailed methodologies, to aid in selecting the most suitable method for your specific needs.

Principles of the Techniques

HPLC-UV is a robust and widely used technique that separates compounds based on their interaction with a stationary phase and a mobile phase. The quantification of the analyte is achieved by measuring its absorbance of ultraviolet (UV) light at a specific wavelength. D-Panthenol, while lacking a strong chromophore, can be detected at low UV wavelengths, typically around 200-210 nm.[1][2][3]

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After separation by the LC system, the analyte is ionized, and specific precursor ions are selected and fragmented. The resulting product ions are then detected and quantified. This technique offers exceptional specificity by monitoring the characteristic mass-to-charge ratio (m/z) of the parent molecule and its fragments.[4]

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are crucial for reproducible results. The following sections outline typical experimental conditions for D-Panthenol analysis.

HPLC-UV Methodology

A common approach for D-Panthenol analysis by HPLC-UV involves reversed-phase chromatography.

Sample Preparation: Samples, such as cosmetic creams or pharmaceutical gels, are typically dispersed in a suitable solvent like methanol or a water/acetonitrile mixture.[5] The mixture is often sonicated and centrifuged to ensure complete extraction and removal of particulate matter before injection into the HPLC system.[5] For some applications, a simple dilution of the sample in the mobile phase is sufficient.[6][7]

Chromatographic Conditions:

  • Column: A C18 column is frequently used for the separation.[3][5][7]

  • Mobile Phase: A mixture of an acidic aqueous solution (e.g., 10 mM phosphoric acid, pH 2.5) and an organic solvent like acetonitrile is common.[3] Isocratic or gradient elution can be employed.[8]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.[1]

  • Injection Volume: The injection volume usually ranges from 10 to 20 μL.[3]

  • Detection: UV detection is performed at a low wavelength, typically 210 nm.[2][3]

LC-MS/MS Methodology

LC-MS/MS methods for D-Panthenol offer enhanced selectivity and sensitivity, which is particularly beneficial for complex matrices.

Sample Preparation: Sample preparation for LC-MS/MS is similar to that for HPLC-UV, involving extraction and clarification steps.[4] An internal standard, such as a deuterated version of D-Panthenol (dexpanthenol-d6), is often added to improve quantitative accuracy.[4]

Chromatographic and Mass Spectrometric Conditions:

  • Column: A C18 column is also commonly used in LC-MS/MS methods.[4]

  • Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like formic acid to aid ionization, is typical.[4]

  • Flow Rate: Flow rates can vary depending on the column dimensions and whether UHPLC or conventional HPLC is used.

  • Injection Volume: A small injection volume, often around 5 µL, is used.[9]

  • Ionization: Positive ion mode electrospray ionization (ESI) is commonly employed.

  • Detection: The analysis is performed in single-ion recording (SIR) or multiple reaction monitoring (MRM) mode. For D-Panthenol, the precursor ion [M+H]+ at an m/z of 206.14 is often monitored.[4]

Performance Comparison: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance parameters for D-Panthenol analysis using both techniques, based on data from various studies.

Performance ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.03 - 3 µg/mL[3][7][10]0.62 µg/mL[11]
Limit of Quantification (LOQ) 0.1 - 8.5 µg/mL[3][7]1.89 µg/mL[11]
Linearity Range 0.1 - 100 µg/mL[3][7]10.44 - 83.50 µg/mL[11]
Precision (%RSD) < 2.5%[2]< 2.5%[4]
Accuracy (% Recovery) > 96.7%[2]Within 2% of nominal values[4]

Visualizing the Workflow

To better understand the practical application of these techniques, the following diagrams illustrate the typical experimental workflows for D-Panthenol analysis.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample (e.g., Cream, Gel) Extraction Extraction with Solvent Sample->Extraction Centrifugation Centrifugation/Filtration Extraction->Centrifugation Injection Injection into HPLC Centrifugation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantification based on Peak Area Chromatogram->Quantification

Caption: Experimental workflow for D-Panthenol analysis using HPLC-UV.

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample + Internal Standard Extraction Extraction with Solvent Sample->Extraction Centrifugation Centrifugation/Filtration Extraction->Centrifugation Injection Injection into LC Centrifugation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MassAnalysis Tandem Mass Spectrometry (MS/MS) Ionization->MassAnalysis MassSpectrum Generate Mass Spectrum MassAnalysis->MassSpectrum Quantification Quantification based on Ion Ratios MassSpectrum->Quantification

Caption: Experimental workflow for D-Panthenol analysis using LC-MS/MS.

Conclusion: Making the Right Choice

Both HPLC-UV and LC-MS/MS are capable of providing accurate and precise quantification of D-Panthenol.

HPLC-UV is a cost-effective, robust, and widely available technique that is well-suited for routine quality control analysis of simpler formulations where high sensitivity is not the primary requirement. Its main limitation is the lower sensitivity and potential for interference from co-eluting compounds that also absorb at low UV wavelengths.

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing D-Panthenol in complex matrices, for trace-level quantification, and in research and development where unambiguous identification is critical. The use of an internal standard in LC-MS/MS analysis can further enhance the accuracy and precision of the results.[4] While the initial instrument cost and operational complexity are higher, the benefits in terms of data quality can be significant.

Ultimately, the decision between HPLC-UV and LC-MS/MS for D-Panthenol analysis should be based on a careful consideration of the specific analytical requirements, including the sample matrix, the required level of sensitivity and selectivity, and budgetary constraints.

References

A Comparative Guide to D-Panthenol Method Validation Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methods for the quantification of D-Panthenol, with a focus on adherence to the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical method validation. The objective is to offer a clear comparison of method performance based on published experimental data, enabling informed decisions for quality control and research applications.

Introduction to ICH Q2(R1) and Method Validation

The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a framework to ensure that an analytical method is suitable for its intended purpose.[1][2] Key validation characteristics include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[3] Adherence to these guidelines is critical for regulatory submissions and ensuring the quality and consistency of pharmaceutical products.

Comparison of Analytical Methods for D-Panthenol

This guide compares two distinct analytical methods for the quantification of D-Panthenol: a widely used Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a novel Fluorescence Assay.

Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a staple in pharmaceutical analysis due to its high resolution and sensitivity. Several validated RP-HPLC methods for D-Panthenol have been published, demonstrating its reliability.

Method 2: Fluorescence Assay

A more recent development involves the derivatization of D-Panthenol to produce a fluorescent compound, which is then quantified.[4][5][6][7][8] This method offers a different approach, potentially with higher sensitivity.

Quantitative Data Summary

The following tables summarize the validation parameters for the two methods based on published data.

Table 1: Comparison of Linearity and Range

ParameterRP-HPLC MethodFluorescence AssayICH Q2(R1) Recommendation
Linearity Range 10 - 100 µg/mL[9][10]0.01 - 3 µg/mL[7]The linear relationship should be evaluated across the range of the analytical procedure.
Correlation Coefficient (r²) > 0.999[11][12]0.999[4]A correlation coefficient of >0.99 is generally considered acceptable.

Table 2: Comparison of Accuracy and Precision

ParameterRP-HPLC MethodFluorescence AssayICH Q2(R1) Recommendation
Accuracy (% Recovery) 98.59% - 100.90%[10]98.5% - 99.6%[4]The closeness of test results obtained by the method to the true value.
Precision (Intra-day %RSD) 0.71% - 1.05%[10]1.5% - 2.2%[4]The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. For an assay, a %RSD of ≤2% is often acceptable.

Table 3: Comparison of Detection and Quantitation Limits

ParameterRP-HPLC MethodFluorescence AssayICH Q2(R1) Recommendation
Limit of Detection (LOD) 3 µg/mL[9]0.005 µg/mL[7]The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) 8.5 µg/mL[9]Not explicitly stated, but the linearity range starts at 0.01 µg/mL.[7]The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocols

RP-HPLC Method Protocol

This protocol is a representative example based on published methods.[9][10]

1. Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)
  • Mobile Phase: A mixture of 0.037 M monobasic potassium phosphate in water (pH adjusted to 3.2 with phosphoric acid) and methanol (90:10 v/v)[9]
  • Flow Rate: 1.5 mL/min[9]
  • Detection: UV at 205 nm[9]
  • Injection Volume: 20 µL

2. Standard Solution Preparation:

  • Prepare a stock solution of D-Panthenol reference standard in the mobile phase.
  • Prepare a series of working standard solutions by diluting the stock solution to concentrations within the linear range (e.g., 10, 20, 40, 60, 80, 100 µg/mL).

3. Sample Preparation:

  • Accurately weigh a portion of the sample containing D-Panthenol.
  • Dissolve the sample in the mobile phase, sonicate if necessary, and dilute to a known volume to achieve a concentration within the calibration range.
  • Filter the sample solution through a 0.45 µm filter before injection.

4. Validation Procedures:

  • Specificity: Analyze a placebo sample (matrix without D-Panthenol) to ensure no interfering peaks at the retention time of D-Panthenol.
  • Linearity: Inject the working standard solutions and construct a calibration curve by plotting peak area against concentration.
  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of D-Panthenol at three levels (e.g., 80%, 100%, 120% of the target concentration).
  • Precision:
  • Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of the standard solution at 100% of the test concentration on the same day.
  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

Fluorescence Assay Protocol

This protocol is based on a published method utilizing derivatization with ninhydrin.[7]

1. Reagents and Equipment:

  • Ninhydrin reagent
  • Alkaline hydrolysis solution (e.g., Sodium Hydroxide)
  • Spectrofluorometer with excitation at 385 nm and emission at 465 nm[7]

2. Standard Solution Preparation:

  • Prepare a stock solution of D-Panthenol reference standard in water.
  • Prepare a series of working standard solutions by diluting the stock solution to concentrations within the linear range (e.g., 0.01 to 3 µg/mL).[7]

3. Sample Preparation and Derivatization:

  • Accurately measure a portion of the sample.
  • Perform alkaline hydrolysis on the sample.
  • After hydrolysis, react the resulting solution with ninhydrin reagent under controlled temperature and time conditions.
  • Dilute the final solution to a known volume.

4. Measurement and Validation:

  • Measure the fluorescence intensity of the standard and sample solutions at the specified excitation and emission wavelengths.
  • Specificity: Analyze a placebo sample that has undergone the same hydrolysis and derivatization procedure.
  • Linearity: Construct a calibration curve by plotting fluorescence intensity against the concentration of the derivatized standards.
  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of D-Panthenol before the hydrolysis and derivatization steps.
  • Precision: Analyze replicate preparations of a homogeneous sample to determine intra-day and inter-day precision.

Method Validation Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for method validation and the logical relationships between the different validation parameters as outlined by ICH Q2(R1).

MethodValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting Phase Define_Purpose Define Analytical Method's Intended Purpose Select_Method Select Appropriate Analytical Method Define_Purpose->Select_Method Define_Validation_Parameters Define Validation Parameters (ICH Q2(R1)) Select_Method->Define_Validation_Parameters Prepare_Protocol Prepare Validation Protocol Define_Validation_Parameters->Prepare_Protocol Perform_Experiments Perform Validation Experiments Prepare_Protocol->Perform_Experiments Collect_Data Collect and Process Data Perform_Experiments->Collect_Data Analyze_Results Analyze Results Against Acceptance Criteria Collect_Data->Analyze_Results Prepare_Report Prepare Validation Report Analyze_Results->Prepare_Report Method_Implementation Method Implementation for Routine Use Prepare_Report->Method_Implementation ICH_Q2_R1_Relationships cluster_core Core Validation Parameters cluster_derived Derived & Method Capability Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy impacts Precision Precision Specificity->Precision impacts Linearity Linearity Range Range Linearity->Range informs LOD LOD Linearity->LOD can inform LOQ LOQ Linearity->LOQ can inform Accuracy->Range assessed over Precision->Accuracy prerequisite for Precision->Range assessed over LOQ->Accuracy required at LOQ->Precision required at Robustness Robustness

References

Safety Operating Guide

Proper Disposal Procedures for D-Panthenol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of D-Panthenol-d4. The following procedural guidance is based on established safety protocols for D-Panthenol and aims to ensure safe handling and compliance with waste management regulations.

I. Understanding the Compound: this compound

Key Properties of D-Panthenol:

PropertyValue
Physical State Colorless to light yellow clear viscous liquid[2]
Molecular Formula C9H19NO4[2][3]
Molecular Weight 205.25 g/mol [2][3]
Boiling Point 118-120°C[2]
Solubility Soluble in water[4]

II. Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for disposal, ensure the following personal protective equipment is worn and safety measures are in place:

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber).[4][5] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3]

  • Eye Protection: Use safety glasses with side-shields or chemical safety goggles.[6]

  • Lab Coat: A standard laboratory coat is recommended to prevent skin contact.

  • Ventilation: Handle the compound in a well-ventilated area.[3][4]

III. Spill Management

In the event of a spill, follow these steps:

  • Containment: Prevent further leakage or spillage if it is safe to do so.[2] Do not let the product enter drains.[3]

  • Absorption: Soak up the spill with an inert absorbent material such as sand, silica gel, or proprietary oil drying granules.[3][4]

  • Collection: Carefully sweep or vacuum the absorbed material and place it into a suitable, labeled, and closed container for disposal.[2][3]

  • Decontamination: Clean the spill area with water and detergent.[4]

IV. Disposal Procedure

The disposal of this compound must be conducted in compliance with all local, state, and federal regulations.[6]

  • Waste Characterization: Although D-Panthenol is not classified as hazardous, it should be treated as chemical waste.

  • Containerization: Place the waste this compound, including any contaminated absorbent material, into a clearly labeled, sealed container.

  • Licensed Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[3] Do not pour the waste down the drain.[4]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[3] Completely emptied packages can be recycled after being thoroughly washed with detergent.[1][4]

V. Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

D_Panthenol_d4_Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Disposal PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Ventilation Ensure Adequate Ventilation Spill Manage Spills with Inert Absorbent Collect Collect Waste in a Labeled, Sealed Container Spill->Collect Contact Contact Licensed Waste Disposal Company Collect->Contact Transfer Transfer Waste for Disposal Contact->Transfer Decontaminate Decontaminate Work Area Transfer->Decontaminate end End Decontaminate->end start Start start->PPE

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling D-Panthenol-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of D-Panthenol-d4, including operational and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a deuterated form of D-Panthenol. While specific data for the deuterated compound is not widely available, the safety profile is expected to be very similar to that of D-Panthenol. The primary hazards include potential irritation to the skin, eyes, and respiratory tract.[1] It is a combustible liquid, though it does not ignite readily.[2]

Proper personal protective equipment is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommendationSpecifications
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[2][3][4]Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[4]
Hand Protection Chemical-resistant gloves.[2][5]Nitrile rubber or PVC gloves are recommended.[2][3] Gloves must be inspected before use.[5]
Skin and Body Protection Protective clothing to prevent skin contact.[2][6]An impervious suit or overalls are recommended.[2][3]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, use an approved respirator.[2][5]A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended if engineering controls are insufficient.[5]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek medical attention if irritation persists.[2]
Skin Contact Wash off with soap and plenty of water.[2] Remove contaminated clothing and wash it before reuse.[2][6] Get medical advice if skin irritation occurs.[2]
Inhalation Move the person into fresh air.[6] If not breathing, give artificial respiration.[6] If breathing is difficult, administer oxygen.[6] Seek medical attention.[6]
Ingestion Do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person.[6] Rinse mouth with water and consult a physician.[5][6]

Handling and Storage Protocols

Proper handling and storage are essential to maintain the integrity of this compound and ensure a safe laboratory environment.

Handling:

  • Work in a well-ventilated area.[2]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Avoid breathing vapors or mist.[2][5]

  • Wash hands thoroughly after handling.[5][6]

  • Keep away from heat, sparks, and open flames.[2]

  • Incompatible with strong oxidizing agents, strong acids, and strong bases.[2]

Storage:

  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep the container tightly closed.[5][6]

  • Recommended storage temperatures can vary, with some sources suggesting refrigeration at 2-8°C.[5][6]

  • The material is hygroscopic (absorbs moisture from the air).[2][6]

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a well-ventilated area B->C D Dispense this compound C->D E Perform experimental procedure D->E F Decontaminate work surfaces E->F G Dispose of waste according to regulations F->G H Doff and dispose of/clean PPE G->H

Standard Laboratory Workflow for Handling this compound.

Spill and Disposal Procedures

In the event of a spill and for routine disposal, follow these guidelines to ensure safety and environmental compliance.

Spill Response:

  • Evacuate and Secure: Immediately evacuate unnecessary personnel and secure the area.[2] Eliminate all ignition sources.[3]

  • Ventilate: Ensure adequate ventilation.[2]

  • Containment: For minor spills, absorb the spill with an inert material such as sand, earth, or vermiculite.[6] Do not use combustible materials like sawdust.[7]

  • Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.[5][6]

  • Decontamination: Clean the spill area thoroughly with soap and water.[7]

Waste Disposal:

  • All waste materials must be handled in accordance with local, state, and federal regulations.[3]

  • Dispose of the unused product and contaminated packaging as hazardous waste.[5]

  • Do not allow the product to enter drains or waterways.[5][8]

  • Consult your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service for specific guidance.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.